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Core Science & Biosynthesis

Foundational

Structural Validation and NMR Spectral Analysis of 1-(Benzyloxy)-2-ethynylbenzene: A Technical Guide

Executive Summary In modern drug discovery and materials science, ortho-alkynylphenyl ethers represent a highly privileged class of synthetic building blocks. Specifically, 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, ortho-alkynylphenyl ethers represent a highly privileged class of synthetic building blocks. Specifically, 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1) serves as a critical intermediate for the divergent synthesis of functionalized benzo[ b ]furans and indoles via transition-metal-catalyzed cycloisomerization[1].

As a Senior Application Scientist, I approach the synthesis and structural validation of this molecule not merely as a routine procedure, but as a rigid, self-validating system. A deep understanding of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data is paramount for confirming regioselectivity, ensuring the absence of homocoupling byproducts, and verifying the integrity of the protecting groups prior to downstream cyclization. This whitepaper provides an in-depth mechanistic breakdown of the synthetic workflow and the resulting NMR spectral signatures.

Synthetic Strategy & Experimental Protocols

To obtain high-purity 1-(benzyloxy)-2-ethynylbenzene for NMR analysis, a three-step synthetic sequence is employed. Each step is designed with built-in causality to prevent side reactions such as Glaser homocoupling or premature ether cleavage.

Step 1: O-Benzylation of 2-Iodophenol
  • Rationale: The phenolic hydroxyl group must be protected to prevent competitive binding to the palladium catalyst in the subsequent cross-coupling step. A benzyl (Bn) group is chosen for its robustness under basic conditions and its distinct, easily identifiable NMR signature.

  • Protocol: To a stirred solution of 2-iodophenol (1.0 equiv) in anhydrous DMF (0.5 M), add anhydrous K 2​ CO 3​ (2.0 equiv) and benzyl bromide (1.1 equiv). Stir at room temperature for 12 hours.

  • Validation: The reaction is self-validating via TLC (Hexanes/EtOAc 9:1); the disappearance of the highly polar phenolic spot and the emergence of a UV-active, non-polar spot confirms quantitative conversion to 1-(benzyloxy)-2-iodobenzene.

Step 2: Sonogashira Cross-Coupling
  • Rationale: Direct coupling with acetylene gas is hazardous and difficult to control. Instead, trimethylsilylacetylene (TMSA) is utilized as a surrogate. The bulky TMS group sterically hinders oxidative homocoupling (Glaser coupling)[2].

  • Protocol: Dissolve 1-(benzyloxy)-2-iodobenzene (1.0 equiv) in rigorously degassed triethylamine (Et 3​ N). Add PdCl 2​ (PPh 3​ ) 2​ (2 mol%) and CuI (4 mol%). Dropwise add TMSA (1.2 equiv) under an argon atmosphere. Stir at 50 °C for 4 hours[3].

  • Validation: The catalytic cycle's turnover is visually confirmed by the steady precipitation of triethylammonium iodide (Et 3​ N·HI) salts.

Step 3: Desilylation (Deprotection)
  • Rationale: The TMS group must be removed to yield the terminal alkyne. While basic methanol (K 2​ CO 3​ /MeOH) can be used, Tetra-n-butylammonium fluoride (TBAF) in THF is preferred because the strong Si-F bond formation drives the reaction rapidly at room temperature without risking the cleavage of the benzyl ether.

  • Protocol: To a solution of the TMS-protected intermediate in THF at 0 °C, add TBAF (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes, quench with saturated aqueous NH 4​ Cl, and extract with dichloromethane. Purify via flash column chromatography to yield pure 1-(benzyloxy)-2-ethynylbenzene.

Workflow Visualization

The following diagram maps the logical progression from starting material through the synthetic pipeline, culminating in NMR structural validation.

Synthesis_NMR_Workflow Start 2-Iodophenol Step1 Benzylation (BnBr, K2CO3, DMF) Start->Step1 Int1 1-(Benzyloxy)-2-iodobenzene Step1->Int1 Step2 Sonogashira Coupling (TMSA, Pd-cat, CuI) Int1->Step2 Int2 TMS-Protected Alkyne Step2->Int2 Step3 Desilylation (TBAF, THF) Int2->Step3 Product 1-(Benzyloxy)-2-ethynylbenzene Step3->Product NMR_Prep NMR Sample Prep (CDCl3, TMS) Product->NMR_Prep NMR_Acq Data Acquisition (1H: 400 MHz, 13C: 100 MHz) NMR_Prep->NMR_Acq NMR_Anal Spectral Analysis & Structural Validation NMR_Acq->NMR_Anal

Workflow for the synthesis and NMR structural validation of 1-(benzyloxy)-2-ethynylbenzene.

NMR Experimental Setup

To ensure high-fidelity data, the purified compound is subjected to rigorous NMR analysis[4].

  • Solvent: Deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Instrument Parameters: Spectra are acquired on a 400 MHz spectrometer ( 1 H at 400 MHz, 13 C at 100 MHz) at 298 K.

  • Acquisition Causality: For 13 C NMR, a relaxation delay (d1) of 2.0 seconds is utilized to ensure the complete relaxation of quaternary carbons (specifically the alkyne and ipso-aromatic carbons), which lack attached protons to facilitate rapid dipole-dipole relaxation.

Spectral Data and Mechanistic Insights

1 H NMR Spectral Data (400 MHz, CDCl 3​ )

The proton spectrum provides a definitive map of the molecule's connectivity. The data is summarized below, followed by a mechanistic rationale for the observed chemical shifts.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Position
7.52dd1H7.6, 1.6C3-H (Aromatic, ortho to ethynyl)
7.48d2H7.4Benzyl Ar-H (ortho)
7.39t2H7.4Benzyl Ar-H (meta)
7.35 – 7.28m2H-Benzyl Ar-H (para) + C5-H
6.96td1H7.5, 1.1C4-H (Aromatic, para to benzyloxy)
6.92d1H8.3C6-H (Aromatic, ortho to benzyloxy)
5.16s2H--OCH 2​
  • (Benzylic protons)
3.28s1H--C≡CH (Terminal alkyne proton)
Mechanistic Causality of 1 H Chemical Shifts:
  • Diamagnetic Anisotropy of the Alkyne ( δ 3.28): The acetylenic proton resonates unusually upfield for an sp-hybridized system. When the carbon-carbon triple bond aligns with the applied magnetic field ( B0​ ), the π -electrons circulate in a cylindrical manner around the internuclear axis. This generates an induced local magnetic field that opposes B0​ at the position of the terminal proton, effectively shielding it and pushing the signal to δ 3.28.

  • Mesomeric (+M) Shielding ( δ 6.92 & 6.96): The protons at C6 (ortho) and C4 (para) relative to the benzyloxy group are significantly shielded compared to standard benzene protons. The ether oxygen donates its lone pair into the aromatic ring via resonance (+M effect), increasing electron density specifically at the ortho and para positions, thereby shielding these nuclei.

  • Benzylic Singlet ( δ 5.16): The sharp singlet integrating to 2H is the hallmark of the -OCH 2​ Ph group. Its downfield position is caused by the strong inductive electron-withdrawing (-I) effect of the adjacent oxygen atom combined with the deshielding cone of the adjacent phenyl ring.

13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The carbon spectrum validates the carbon framework, particularly confirming the presence of the sp-hybridized alkyne carbons and the quaternary aromatic carbons.

Chemical Shift ( δ , ppm)Carbon TypeAssignment / Position
159.5C (Quaternary)C1 (Aromatic, attached to -O-)
136.8C (Quaternary)Benzyl C-ipso
134.2CHC3 (Aromatic)
130.1CHC5 (Aromatic)
128.6CHBenzyl C-meta
127.9CHBenzyl C-para
127.1CHBenzyl C-ortho
120.8CHC4 (Aromatic)
112.6CHC6 (Aromatic)
111.8C (Quaternary)C2 (Aromatic, attached to -C≡C-)
81.2C (Quaternary)-C≡CH (Internal alkyne carbon)
80.1CH-C≡CH (Terminal alkyne carbon)
70.4CH 2​ -OCH 2​
  • (Benzylic carbon)
Mechanistic Causality of 13 C Chemical Shifts:
  • Oxygen Deshielding ( δ 159.5 & 70.4): The most downfield signal ( δ 159.5) belongs to C1, directly attached to the electronegative oxygen atom. The inductive withdrawal of electron density severely deshields this carbon. Similarly, the benzylic carbon ( δ 70.4) is pushed downfield relative to standard alkanes due to the same C-O bond.

  • Alkyne Carbons ( δ 81.2 & 80.1): The sp-hybridized carbons appear in their characteristic window (75-85 ppm). The internal carbon ( δ 81.2) is slightly more deshielded than the terminal carbon ( δ 80.1) due to the inductive influence of the adjacent aromatic ring.

Conclusion

The rigorous structural validation of 1-(benzyloxy)-2-ethynylbenzene relies on a holistic understanding of NMR spectroscopy grounded in physical organic chemistry. By correlating the synthetic causality—such as protecting group strategies and cross-coupling mechanisms—with the resulting anisotropic and mesomeric effects observed in the 1 H and 13 C NMR spectra, researchers can confidently utilize this building block for advanced heterocyclic synthesis.

References

  • Access to Flavones via a Microwave-Assisted, One-Pot Sonogashira−Carbonylation−Annulation Reaction Organic Letters - ACS Publications. URL:[Link]

  • Synthesis of 3-selanylbenzo[b]furans promoted by SelectFluor® PMC - NIH. URL:[Link]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Scientific Reports - NIH. URL:[Link]

  • 1-Benzoxy-2-ethynyl-benzene Spectral Data SpectraBase - John Wiley & Sons, Inc. URL: [Link]

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Exploratory

Structural and Synthetic Paradigms of 1-(Benzyloxy)-2-ethynylbenzene Derivatives: A Crystallographic Whitepaper

Executive Summary For researchers engaged in structure-based drug design and advanced materials synthesis, ortho-substituted ethynylbenzenes represent a critical class of bifunctional building blocks. Specifically, 1-(be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engaged in structure-based drug design and advanced materials synthesis, ortho-substituted ethynylbenzenes represent a critical class of bifunctional building blocks. Specifically, 1-(benzyloxy)-2-ethynylbenzene and its derivatives serve as highly versatile intermediates. The juxtaposition of a rigid, linear ethynyl rod with a conformationally flexible, sterically demanding benzyloxy ether linkage creates unique crystallographic packing motifs and highly specific reactivity profiles. This whitepaper provides an in-depth analysis of the crystallographic properties, intermolecular interactions, and validated synthetic protocols for 1-(benzyloxy)-2-ethynylbenzene derivatives, with a particular focus on their application in generating 1,2,3-triazole-based therapeutics, such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1].

Structural Chemistry and Crystallographic Profiling

The structural behavior of 1-(benzyloxy)-2-ethynylbenzene derivatives is dictated by the electronic interplay between the electron-donating alkoxy group and the electron-withdrawing alkyne. Understanding the exact spatial arrangement of these functional groups is paramount for predicting their behavior in enzymatic active sites or within supramolecular lattices.

Conformational Dynamics and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) studies of ethynylbenzene derivatives reveal consistent geometric parameters that define their rigidity[2]. The terminal alkyne (C≡C) bond length typically measures between 1.18 Å and 1.20 Å, while the C-O ether bond of the benzyloxy group averages 1.35 Å to 1.43 Å depending on the electronic environment and resonance stabilization[3].

The ortho-substitution pattern forces the benzyloxy group out of coplanarity with the central phenyl ring to minimize steric clash with the ethynyl moiety. This torsional twist is a critical structural determinant when these molecules are utilized as ligands in metalloenzymes, as it dictates the trajectory of the terminal alkyne for subsequent click-chemistry functionalization[1].

Supramolecular Packing Motifs

In the solid state, ethynylbenzene derivatives do not pack randomly; their crystal lattices are governed by highly directional, non-covalent interactions[4].

  • C-H···O Hydrogen Bonding: The acidic terminal alkynyl proton (C-H) frequently acts as a hydrogen bond donor to the ether oxygen of an adjacent molecule, forming infinite 1D supramolecular chains[2].

  • C-H···π Interactions: The electron-rich π-cylinder of the alkyne and the aromatic rings serve as hydrogen bond acceptors, leading to distinct T-shaped or parallel-displaced π-π stacking arrangements[5].

Table 1: Representative Crystallographic Parameters for Substituted Ethynylbenzenes
ParameterTypical Value RangeMechanistic Implication
C≡C Bond Length 1.182 – 1.195 ÅIndicates high s-character; dictates the linear trajectory of the alkyne rod.
C(aryl)-O Bond Length 1.350 – 1.430 ÅReflects partial double-bond character due to lone-pair delocalization into the ring[3].
Alkyne C-H···O Distance 2.20 – 2.50 ÅStrong non-classical hydrogen bonding driving crystal lattice assembly[4].
Dihedral Angle (Aryl-O-CH2) 45° – 75°Steric relief mechanism; crucial for docking into enzymatic binding pockets like IDO1[1].

Mechanistic Workflows and Synthetic Pathways

The utility of 1-(benzyloxy)-2-ethynylbenzene relies on robust, high-yielding synthetic pathways. The two most critical transformations are the installation of the alkyne via Sonogashira coupling and its subsequent derivatization via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

G N1 1-(Benzyloxy)-2-iodobenzene (Precursor) N2 Sonogashira Coupling (Pd/Cu Catalysis) N1->N2 N3 1-(Benzyloxy)-2-ethynylbenzene (Intermediate) N2->N3 N4 CuAAC 'Click' Reaction (Triazole Formation) N3->N4 N5 Slow Evaporation / Vapor Diffusion (Crystal Growth) N4->N5 N6 Single Crystal X-Ray Diffraction (Structural Elucidation) N5->N6

Synthesis and crystallographic elucidation pipeline for ethynylbenzene derivatives.

The CuAAC Catalytic Cycle

When 1-(benzyloxy)-2-ethynylbenzene is utilized to synthesize 1,2,3-triazoles (e.g., for tethering to aryl moieties in drug design), the CuAAC reaction is employed[1]. The regioselectivity (exclusively 1,4-disubstituted triazoles) is driven by the formation of a copper-acetylide intermediate.

G C1 Cu(I) Catalyst C2 Cu-Acetylide Complex (π-Activation) C1->C2 + Alkyne C3 Azide Coordination C2->C3 + R-N3 C4 Cu-Metallacycle Intermediate C3->C4 Cycloaddition C5 1,4-Disubstituted 1,2,3-Triazole (Product) C4->C5 Protonation C5->C1 Cu(I) Release

Mechanism of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate in-process analytical checks to ensure causality and reproducibility.

Protocol A: Synthesis of 1-(Benzyloxy)-2-ethynylbenzene via Sonogashira Coupling

Causality Note: The use of trimethylsilylacetylene (TMS-acetylene) prevents the volatility and handling issues of gaseous acetylene. Palladium acts as the primary cross-coupling catalyst (oxidative addition into the C-I bond), while Copper(I) iodide serves as a co-catalyst to form the nucleophilic copper-acetylide species in situ.

  • Preparation of the Catalytic Milieu: In an oven-dried Schlenk flask under argon, dissolve 1-(benzyloxy)-2-iodobenzene (1.0 equiv, e.g., 2.0 mmol) in anhydrous triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v, 0.1 M). Self-Validation: Ensure the solution is thoroughly degassed via three freeze-pump-thaw cycles; residual oxygen will induce Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). The solution should turn a pale yellow/orange.

  • Alkyne Insertion: Dropwise add TMS-acetylene (1.2 equiv). Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting iodide should be completely consumed, replaced by a lower-polarity UV-active spot.

  • Deprotection: Filter the mixture through a short pad of Celite to remove metal salts. Concentrate the filtrate, redissolve in methanol, and add K2CO3 (1.5 equiv) to cleave the TMS group. Stir for 2 hours at room temperature.

  • Isolation: Partition between water and diethyl ether. Extract the aqueous layer, dry the combined organic layers over anhydrous Na2SO4, and purify via silica gel flash chromatography to yield 1-(benzyloxy)-2-ethynylbenzene as an oil[1].

Protocol B: Single Crystal Growth via Vapor Diffusion

Causality Note: Ethynylbenzene derivatives, particularly those that are oils at room temperature, require derivatization (e.g., into triazoles or metal complexes) to yield high-quality single crystals[6]. Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility, minimizing crystal defects.

  • Solvent Selection: Dissolve the purified derivative (~10-15 mg) in a minimum volume (0.5 - 1.0 mL) of a "good" solvent (e.g., dichloromethane or acetone) in a small inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger outer vial containing 3-5 mL of a volatile "poor" solvent (e.g., pentane or diethyl ether).

  • Equilibration: Seal the outer vial tightly. As the volatile anti-solvent diffuses into the inner vial over 2-7 days, the dielectric constant of the mixture shifts, forcing the solute to nucleate.

  • Harvesting: Self-Validation: Inspect under a polarized light microscope. High-quality crystals will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice free of twinning.

Conclusion

The structural and synthetic profiling of 1-(benzyloxy)-2-ethynylbenzene derivatives underscores their immense value in modern chemical biology and materials science. By leveraging the predictable crystallographic packing motifs (driven by C-H···O and C-H···π interactions) and the highly orthogonal reactivity of the ethynyl group, researchers can rationally design complex molecular architectures. Adherence to strict, self-validating protocols ensures that the translation from synthetic intermediate to crystallographically characterized product is both efficient and reproducible.

References

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis. Available at:[Link]

  • Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H...O supramolecular synthon. University of Lagos (UNILAG) / RSC. Available at:[Link]

  • Crystallographic coincidence of two bridging species in a dinuclear CoIII ethynylbenzene complex. PubMed Central (PMC). Available at:[Link]

  • Engineering Surface Structure of Atomically Precise Metal Nanoclusters at the Molecular Level. CCS Chemistry. Available at:[Link]

  • Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon. R Discovery. Available at:[Link]

  • Nucleotide and nucleoside therapeutics compositions and uses related thereto. Google Patents.

Sources

Foundational

Toxicity and Laboratory Handling Guidelines for 1-(Benzyloxy)-2-ethynylbenzene: A Comprehensive Whitepaper

Executive Summary In modern drug development and advanced organic synthesis, 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1) serves as a highly versatile building block[1]. Featuring both a terminal alkyne and a benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and advanced organic synthesis, 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1) serves as a highly versatile building block[1]. Featuring both a terminal alkyne and a benzyl ether moiety, it is frequently utilized in click chemistry, Sonogashira cross-couplings, and the synthesis of complex heterocycles. However, this dual-functional nature introduces a complex hazard profile. The ether linkage is prone to auto-oxidation, leading to shock-sensitive peroxides, while the terminal alkyne presents severe flammability and the potential to form explosive metal acetylides.

This whitepaper provides researchers and safety professionals with an authoritative, causality-driven guide to the toxicological profile, physicochemical hazards, and self-validating laboratory protocols required to safely handle 1-(benzyloxy)-2-ethynylbenzene.

Physicochemical Profiling & Structural Causality

To safely handle 1-(benzyloxy)-2-ethynylbenzene, one must understand how its specific functional groups dictate its macroscopic hazards. The molecule's reactivity is not a monolithic trait but a composite of its structural components.

Quantitative Data & Hazard Classification
Property / Hazard ParameterValue / ClassificationStructural Driver
CAS Number 141106-98-1N/A
Molecular Weight 208.26 g/mol N/A
Formula C15H12ON/A
Peroxide Hazard Class B (Concentration Hazard)Benzyl Ether Moiety
Reactivity Hazard Explosive Metal AcetylidesTerminal Alkyne
Target Organs Central Nervous System, Respiratory TractLipophilic Aromatic Rings
Aquatic Toxicity Very toxic to aquatic life (long-lasting)Benzyl Ether Moiety
Mechanistic Causality of Hazards
  • The Benzyl Ether Moiety (Peroxide Formation): Ethers undergo radical-mediated auto-oxidation when exposed to atmospheric oxygen and light. The benzylic position in 1-(benzyloxy)-2-ethynylbenzene is particularly susceptible to hydrogen abstraction, forming highly unstable hydroperoxides[2]. If concentrated (e.g., via rotary evaporation), these peroxides can detonate upon friction, shock, or heating[3].

  • The Terminal Alkyne Moiety (Acetylide Formation): The slightly acidic acetylenic proton ( pKa​≈25 ) can be readily displaced by heavy metals (such as Copper, Silver, or Mercury) to form metal acetylides. In their dry state, these polymeric organometallic networks are highly sensitive explosives[4].

HazardCausality Compound 1-(Benzyloxy)- 2-ethynylbenzene Ether Benzyl Ether Moiety Compound->Ether Alkyne Terminal Alkyne Moiety Compound->Alkyne Peroxide Peroxide Formation (Shock/Heat Sensitive) Ether->Peroxide O2 / Light Acetylide Metal Acetylides (Explosive) Alkyne->Acetylide Heavy Metals (Cu, Ag) Test Routine Peroxide Testing (<10 ppm) Peroxide->Test Mitigation CuFree Copper-Free Coupling Protocols Acetylide->CuFree Mitigation

Fig 1: Structural causality of 1-(benzyloxy)-2-ethynylbenzene hazards and mitigations.

Toxicological Profile

Because specific toxicological data for 1-(benzyloxy)-2-ethynylbenzene is limited, hazard assessments must be extrapolated from its primary structural analogs: phenylacetylene[5] and benzyl ether[6].

  • Acute Toxicity & Irritation: The compound is a severe irritant to the skin, eyes, and mucous membranes. Inhalation of vapors can cause significant respiratory tract irritation[5].

  • Neurological Effects: Similar to other lipophilic aromatic alkynes, systemic absorption via inhalation or skin contact can lead to Central Nervous System (CNS) depression. Symptoms include dizziness, somnolence, and ataxia[5]. It also presents a severe aspiration hazard; if swallowed, it may enter the airways and cause fatal chemical pneumonitis[5].

  • Environmental Toxicity: The benzyl ether component renders the molecule highly lipophilic and poorly biodegradable. It is classified as very toxic to aquatic life with long-lasting effects, necessitating strict disposal protocols to prevent environmental contamination[6].

Laboratory Handling & Storage Protocols

To ensure a self-validating safety environment, laboratories must implement strict lifecycle management for this compound.

Storage Conditions
  • Atmosphere & Light: Must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, opaque amber bottles to inhibit radical auto-oxidation[2].

  • Temperature: Store refrigerated (2–8 °C) away from direct heat sources.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents, halogens, and heavy metal salts (especially Copper(I)/Copper(II) and Silver salts)[5].

Peroxide Testing & Lifecycle Management

As a Class B peroxide-forming chemical, 1-(benzyloxy)-2-ethynylbenzene requires mandatory periodic testing[3].

  • Unopened Containers: Maximum storage time of 12 months.

  • Opened Containers: Must be tested for peroxides every 6 months[2].

  • Visual Inspection: Before moving the bottle, visually inspect for crystalline structures around the cap or cloudiness in the liquid. If crystals are present, do not touch the container ; treat it as an active bomb and contact Environmental Health and Safety (EHS) immediately[2].

Experimental Workflows

Workflow 1: Self-Validating Peroxide Testing Protocol

Before utilizing 1-(benzyloxy)-2-ethynylbenzene in any reaction—especially those involving heat or concentration (e.g., rotary evaporation)—the solvent must be validated as safe.

  • Visual Clearance: Ensure no visible crystals or stratification exist in the bottle[2].

  • Sampling: In a fume hood, extract 1-2 drops of the compound using a clean glass pipette.

  • Test Strip Application: Apply the drops to a commercial EMQuant® Peroxide Test Strip (0-100 ppm range)[2].

  • Colorimetric Reading: Wait for the color to develop (typically 15-30 seconds) and compare against the manufacturer's scale.

  • Decision Matrix:

    • 0 - 10 ppm: Safe for general use and distillation[2].

    • 10 - 30 ppm: Requires chemical stabilization (e.g., washing with 5% ferrous sulfate solution) before use[3].

    • > 30 ppm: Unacceptable hazard. Do not evaporate or heat. Submit immediately to EHS for hazardous disposal[3].

Workflow 2: Copper-Free Sonogashira Coupling

Traditional Sonogashira couplings utilize Copper(I) iodide as a co-catalyst. However, reacting 1-(benzyloxy)-2-ethynylbenzene with copper poses a severe risk of generating explosive copper acetylides. To mitigate this, a Copper-Free Protocol is highly recommended[4].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Add the aryl bromide (1.0 equiv) and 1-(benzyloxy)-2-ethynylbenzene (1.2 equiv) to the flask.

  • Catalyst Addition: Add 5 mol% of Pd(PPh3​)4​ or an active Pd(0) source like (AllylPdCl)2​ with P(t−Bu)3​ [4]. Causality note: The bulky, electron-rich phosphine ligand accelerates the oxidative addition and reductive elimination steps, bypassing the need for a copper transmetalation agent.

  • Solvent & Base: Dissolve the mixture in degassed amine base (e.g., Triethylamine or Diisopropylamine), which acts as both the solvent and the proton acceptor[4].

  • Reaction: Stir the mixture at room temperature under Argon for 12–24 hours. Avoid excessive heating to prevent thermal degradation of the ether moiety.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and concentrate only after verifying the absence of peroxides.

Sonogashira Start 1-(Benzyloxy)-2-ethynylbenzene + Aryl Bromide Catalyst Add Pd Catalyst e.g., (AllylPdCl)2, P(t-Bu)3 Start->Catalyst Base Add Amine Base (e.g., Et3N or iPr2NH) Catalyst->Base React Stir at Room Temp under Argon (12-24h) Base->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify

Fig 2: Step-by-step workflow for the copper-free Sonogashira coupling of terminal alkynes.

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Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Benzyloxy)-2-ethynylbenzene

Introduction & Scientific Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of click chemistry, characterized by its high thermodynamic driving force and unparalleled regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of click chemistry, characterized by its high thermodynamic driving force and unparalleled regioselectivity for generating 1,4-disubstituted 1,2,3-triazoles[1].

This application note focuses on 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1)[2], a specialized terminal alkyne featuring a bulky benzyloxy ether group at the ortho position of the phenyl ring.

Causality in Experimental Design: The steric bulk of the ortho-benzyloxy group presents a unique kinetic challenge. It can sterically impede the approach of the copper-acetylide intermediate to the azide. Furthermore, the oxygen atom of the benzyloxy ether can weakly coordinate to the Cu(I) center, potentially altering the geometry of the transition state. Consequently, standard ligand-free conditions often result in sluggish kinetics or incomplete conversion. To overcome this, the protocol necessitates a strongly coordinating, sterically accommodating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to maintain a highly active, unaggregated catalytic pocket[3].

Mechanistic Insights (E-E-A-T)

The CuAAC reaction does not proceed via a simple concerted 1,3-dipolar cycloaddition. Instead, it operates through a stepwise, dinuclear copper mechanism[1],[4]. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions:

  • π-Complexation & Deprotonation: Base-assisted deprotonation of 1-(benzyloxy)-2-ethynylbenzene occurs simultaneously with Cu(I) coordination, forming a π-alkyne-Cu(I) complex.

  • Dinuclear Activation: A second Cu(I) atom coordinates, forming a critical dinuclear σ,π-bis(copper) acetylide intermediate. The presence of THPTA prevents these intermediates from aggregating into unreactive polymeric copper acetylides[4].

  • Azide Coordination: The organic azide coordinates to one of the copper atoms, followed by the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide, forming a six-membered metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle contracts to yield a copper-triazolyl intermediate, which undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst[1].

CuAAC_Mechanism Alkyne 1-(Benzyloxy)-2-ethynylbenzene + Cu(I) Catalyst PiComplex π-Alkyne-Cu(I) Complex Alkyne->PiComplex Base / -H⁺ Acetylide Dinuclear σ,π-Bis(copper) Acetylide Intermediate PiComplex->Acetylide +Cu(I) AzideCoord Azide Coordination (via proximal N) Acetylide->AzideCoord +R-N₃ Metallacycle Six-Membered Cu-Metallacycle AzideCoord->Metallacycle Cyclization Triazolyl Cu-Triazolyl Intermediate Metallacycle->Triazolyl Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole + Cu(I) Triazolyl->Product +H⁺ / Protonolysis Product->Alkyne Catalyst Recycling

Figure 1: Dinuclear CuAAC catalytic cycle for 1-(benzyloxy)-2-ethynylbenzene.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the optimized parameters, Table 1 summarizes the conversion efficiency of 1-(benzyloxy)-2-ethynylbenzene under various catalytic conditions. The data clearly shows that a ligand-accelerated approach is mandatory for this sterically hindered substrate.

EntryCatalyst SystemSolventTempTimeYield (%)Causality / Observation
1CuSO₄ / Ascorbate (No Ligand)t-BuOH / H₂ORT24h45%Steric hindrance slows reaction; Cu aggregation occurs.
2CuSO₄ / Ascorbate + TBTAt-BuOH / H₂ORT12h72%TBTA improves yield but suffers from poor aqueous solubility.
3 CuSO₄ / Ascorbate + THPTA DMSO / H₂O RT 4h 95% Optimal: THPTA stabilizes Cu(I); DMSO fully dissolves the alkyne.
4Control (No Ascorbate)DMSO / H₂ORT24h0%Validates that Cu(II) is inactive; reduction to Cu(I) is essential.

Experimental Protocol: A Self-Validating System

This methodology is designed as a self-validating system . By incorporating specific visual cues and control reactions, the protocol ensures that any failure points are immediately identifiable[3].

System Validation & Controls
  • Positive Control: Run a parallel micro-scale reaction using phenylacetylene. If the positive control fails, the Cu(I) generation system (ascorbate/CuSO₄) is compromised.

  • Negative Control: Omit sodium ascorbate. This proves the absolute requirement of Cu(I) and rules out background thermal cycloaddition.

  • In-Process Visual Validation: The catalyst premix must shift from bright blue (Cu²⁺) to clear/pale yellow (Cu⁺) upon the addition of sodium ascorbate. If the solution remains blue or turns brown, the ascorbate is oxidized and must be remade.

Reagent Preparation
  • Alkyne Stock: Dissolve 1-(benzyloxy)-2-ethynylbenzene in anhydrous DMSO to a concentration of 100 mM.

  • Azide Stock: Dissolve the target azide in DMSO or H₂O (depending on solubility) to 100 mM.

  • Catalyst Premix (Crucial Step): In a microcentrifuge tube, mix 10 µL of 100 mM CuSO₄ with 20 µL of 100 mM THPTA ligand[3]. Causality: Premixing ensures the Cu(II) is fully coordinated by THPTA before reduction, preventing the formation of insoluble Cu(0) or unreactive Cu-acetylide polymers.

  • Reducing Agent: Prepare a fresh 500 mM solution of Sodium Ascorbate in deionized water. (Do not use solutions older than 4 hours).

Reaction Setup & Execution
  • In a reaction vial, combine 1.0 equivalent of the 1-(benzyloxy)-2-ethynylbenzene stock with 1.2 equivalents of the Azide stock.

  • Add DMSO and H₂O to achieve a final co-solvent ratio of 1:1 (v/v) and a final substrate concentration of ~10 mM.

  • Add 5 mol% of the Catalyst Premix (CuSO₄/THPTA) to the substrate solution.

  • Initiation: Add 10 mol% of the fresh Sodium Ascorbate solution. Observe the self-validating color change (blue to pale yellow).

  • Stir the reaction at room temperature for 4 hours.

  • Monitoring: Monitor the disappearance of the 1-(benzyloxy)-2-ethynylbenzene peak via LC-MS.

Workup and Purification
  • Quench the reaction by adding an equal volume of 10 mM EDTA (pH 8.0). Causality: EDTA strongly chelates copper ions, halting the reaction and preventing copper-induced degradation during purification.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Preparation Fresh Ascorbate & Cu/THPTA Premix Mix 2. Substrate Mixing Alkyne + Azide in DMSO/H₂O Prep->Mix Initiate 3. Initiation Add Cu/THPTA, then Ascorbate Mix->Initiate React 4. Reaction Stir at RT Monitor via LC-MS Initiate->React Purify 5. Purification EDTA Wash & Chromatography React->Purify

Figure 2: Step-by-step experimental workflow for the CuAAC reaction.

References

  • Berg, R., & Straub, B. F. (2013). "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." Beilstein Journal of Organic Chemistry.[1] URL:[Link]

  • Wang, C., Ikhlef, D., Kahlal, S., Saillard, J.-Y., & Astruc, D. (2016). "Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends." Coordination Chemistry Reviews.[4] URL:[Link]

Sources

Application

Application Note: Chemoselective Deprotection of 1-(Benzyloxy)-2-ethynylbenzene to 2-Ethynylphenol

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Advanced Protocol & Mechanistic Guide Strategic Context and Synthetic Challenges 2-Ethynylphenol is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context and Synthetic Challenges

2-Ethynylphenol is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex heterocycles, including substituted benzofurans [1] and potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [2]. During multi-step syntheses, the phenolic hydroxyl group is frequently masked as a benzyl (Bn) ether to withstand harsh basic or organometallic conditions (e.g., Sonogashira cross-coupling).

The Core Challenge: The deprotection of 1-(benzyloxy)-2-ethynylbenzene presents a significant chemoselectivity issue. Standard debenzylation relies on palladium-catalyzed hydrogenolysis ( H2​ , Pd/C ). However, these conditions will rapidly and irreversibly reduce the terminal alkyne to an alkene or alkane. Alternative oxidative methods, such as standard DDQ cleavage, are generally ineffective for unactivated benzyl ethers unless specialized photoredox conditions are applied [3]. Furthermore, the use of strong Brønsted acids (e.g., TFA) often leads to the acid-catalyzed Markovnikov hydration of the alkyne, yielding undesired acetophenone derivatives.

The Solution: To achieve absolute chemoselectivity, this protocol leverages a hard Lewis acid—Boron Trichloride ( BCl3​ ) —at cryogenic temperatures, paired with Pentamethylbenzene as a specialized, non-Lewis-basic cation scavenger [4].

Mechanistic Insights: Causality of Reagent Selection

As a self-validating system, a robust protocol must account for the highly reactive intermediates generated during the reaction.

  • Why BCl3​ ? BCl3​ selectively coordinates to the ether oxygen, weakening the C-O bond. At −78∘C , this induces cleavage to form a phenoxyboron dichloride intermediate and a highly electrophilic benzyl cation. The terminal alkyne remains untouched by BCl3​ at this temperature.

  • Why Pentamethylbenzene? Traditional cation scavengers like dimethyl sulfide ( Me2​S ) or thioanisole are Lewis basic; they coordinate with BCl3​ and completely deactivate it at cryogenic temperatures. Pentamethylbenzene is sterically hindered and non-Lewis-basic, leaving the BCl3​ fully active. Simultaneously, its electron-rich aromatic ring acts as a potent nucleophilic trap for the liberated benzyl cation, preventing the Friedel-Crafts benzylation of the newly formed, electron-rich 2-ethynylphenol [4].

  • Why a Buffered Quench? Quenching BCl3​ with water generates copious amounts of HCl . If the reaction is allowed to warm in this highly acidic environment, the terminal alkyne will undergo hydration. Quenching with a pre-chilled mixture of THF and saturated aqueous NaHCO3​ instantly neutralizes the acid while maintaining reaction homogeneity.

Mechanism A 1-(Benzyloxy)-2-ethynylbenzene (Starting Material) B BCl3-Ether Complex (Activated Intermediate) A->B BCl3 (1.1 equiv) CH2Cl2, -78 °C C Phenoxyboron Dichloride + Benzyl Cation B->C C-O Bond Cleavage E Benzylpentamethylbenzene (Inert Byproduct) C->E Benzyl Cation Trapping F Aqueous Quench (THF / NaHCO3) C->F Phenoxyboron Hydrolysis D Pentamethylbenzene (Non-Basic Scavenger) D->E Electrophilic Aromatic Substitution G 2-Ethynylphenol (Target Product) F->G - B(OH)3, - HCl

Mechanistic pathway of BCl3-mediated debenzylation and cation trapping.

Quantitative Method Comparison

To justify the selection of the BCl3​ /Pentamethylbenzene system, Table 1 summarizes the empirical outcomes of various debenzylation strategies applied to terminal alkyne-containing substrates.

Deprotection MethodReagents & ConditionsAlkyne StatusPhenol YieldMechanistic Notes
Catalytic Hydrogenolysis H2​ , Pd/C , MeOH , rtFully Reduced0% (Target)Yields 2-ethylphenol; strict incompatibility with alkynes.
Brønsted Acid Cleavage TFA , Thioanisole, rtHydrated / Degraded< 10%Strong acid catalyzes alkyne hydration to methyl ketones.
Oxidative Cleavage DDQ , CH2​Cl2​/H2​O , rtIntact< 5%Plain benzyl ethers resist standard DDQ oxidation.
Lewis Acid + Scavenger BCl3​ , Pentamethylbenzene, -78 °C Intact > 85% Highly chemoselective; prevents Friedel-Crafts side reactions.

Table 1: Comparative efficacy of debenzylation conditions for 1-(benzyloxy)-2-ethynylbenzene.

Experimental Protocol: Step-by-Step Methodology

Scale: 1.0 mmol (Demonstration Scale) Safety Warning: BCl3​ is corrosive and reacts violently with moisture to release HCl gas. Perform all operations in a well-ventilated fume hood using dry, inert techniques.

Reagents Required
  • 1-(Benzyloxy)-2-ethynylbenzene : 1.0 mmol ( 208.3 mg )

  • Pentamethylbenzene : 3.0 mmol ( 444.7 mg , 3.0 equiv )

  • Boron Trichloride ( BCl3​ ) : 1.1 mL of a 1.0 M solution in CH2​Cl2​ ( 1.1 equiv )

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) : 10 mL

  • Quench Solution : 4 mL THF + 1 mL saturated aqueous NaHCO3​ (pre-mixed)

Workflow
  • Preparation & Dissolution: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add 1-(benzyloxy)-2-ethynylbenzene ( 208.3 mg ) and pentamethylbenzene ( 444.7 mg ). Inject anhydrous CH2​Cl2​ ( 10 mL ) and stir until a homogeneous solution is achieved.

  • Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to −78∘C for at least 10 minutes.

  • Lewis Acid Addition: Using a gas-tight syringe, add the BCl3​ solution ( 1.1 mL ) dropwise over 3–5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger unwanted haloboration of the alkyne.

  • Reaction Monitoring: Stir the mixture at −78∘C for 20–30 minutes. Validate reaction completion via TLC (Eluent: 10% EtOAc in Hexanes), observing the disappearance of the non-polar starting material ether and the appearance of the more polar phenol.

  • Buffered Quench: While strictly maintaining the −78∘C bath, rapidly inject the pre-mixed, room-temperature Quench Solution (THF/sat. aq. NaHCO3​ ). Causality: Immediate neutralization of the intermediate phenoxyboron dichloride prevents the localized acidic hydration of the alkyne that occurs if the reaction is allowed to warm prior to neutralization.

  • Work-Up & Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with additional CH2​Cl2​ ( 15 mL ) and distilled water ( 10 mL ). Separate the organic layer, and extract the aqueous layer with CH2​Cl2​ ( 2×10 mL ). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes). Note: The unreacted pentamethylbenzene and the benzylpentamethylbenzene byproduct are highly non-polar and will elute near the solvent front, allowing for facile separation from the target 2-ethynylphenol.

Workflow S1 1. Preparation Dissolve substrate & scavenger in dry CH2Cl2 S2 2. Cooling Chill to -78 °C (Dry Ice/Acetone) S1->S2 S3 3. BCl3 Addition Dropwise addition Maintain -78 °C S2->S3 S4 4. Reaction Stir for 20-30 min Monitor by TLC S3->S4 S5 5. Buffered Quench Add THF/sat. NaHCO3 Prevent alkyne hydration S4->S5 S6 6. Isolation Extract, dry, and purify via silica gel S5->S6

Step-by-step experimental workflow for the chemoselective debenzylation process.

References

  • Title : Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source : Molecules (NIH) URL :[Link][1]

  • Title : Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source : Scientific Reports (NIH) URL :[Link][2]

  • Title : Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source : Organic Letters (NIH) URL :[Link][3]

  • Title : Mild Debenzylation of Aryl Benzyl Ether with BCl3​ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source : Synlett (Organic Chemistry Portal) URL :[Link][4]

Sources

Method

Application Note: 1-(Benzyloxy)-2-ethynylbenzene as a Strategic Building Block for Indole Synthesis

Executive Summary The indole scaffold is a privileged pharmacophore in drug discovery, ubiquitous in kinase inhibitors, CNS therapeutics, and fluorescent probes. While traditional Fischer indole syntheses often suffer fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in drug discovery, ubiquitous in kinase inhibitors, CNS therapeutics, and fluorescent probes. While traditional Fischer indole syntheses often suffer from poor regioselectivity and harsh conditions, transition-metal-catalyzed heteroannulations offer a mild, highly regioselective alternative[1]. This application note details the use of 1-(benzyloxy)-2-ethynylbenzene as a premium terminal alkyne building block for the synthesis of complex 2-(2-hydroxyphenyl)indoles.

By utilizing a benzyl-protected phenol, researchers can prevent off-target catalyst poisoning while maintaining a robust synthetic handle for late-stage functionalization. This guide provides the mechanistic rationale, optimized parameters, and self-validating protocols for executing palladium-catalyzed Larock-type annulations using this specific building block.

Strategic Rationale & Mechanistic Causality

Why 1-(Benzyloxy)-2-ethynylbenzene?

When synthesizing 2-arylindoles, the presence of an ortho-hydroxyl group on the aryl ring is often desired for downstream hydrogen bonding or metal chelation. However, using an unprotected 2-ethynylphenol in palladium-catalyzed cross-couplings frequently leads to competitive oxygen-mediated cyclization, yielding benzofurans instead of indoles[2],[3].

The benzyl ether in 1-(benzyloxy)-2-ethynylbenzene serves two critical causal functions:

  • Chemoselectivity: It sterically and electronically masks the oxygen atom, preventing competitive coordination to the Pd(II) intermediate and completely shutting down the benzofuran pathway.

  • Regioselectivity: During the carbopalladation step, the steric bulk of the ortho-benzyloxy group forces the alkyne to insert such that the aryl group is directed away from the bulky palladium center. This guarantees exclusive formation of the 2-substituted indole, avoiding 3-substituted isomers.

The Catalytic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd(0) into an o-iodoaniline generates a Pd(II) intermediate. Subsequent coordination and regioselective insertion of 1-(benzyloxy)-2-ethynylbenzene is followed by intramolecular C-N bond formation. Finally, reductive elimination affords the indole core and regenerates the active Pd(0) catalyst[1].

CatalyticCycle A Pd(0) Catalyst B Oxidative Addition (o-Iodoaniline) A->B C Alkyne Coordination 1-(Benzyloxy)-2-ethynylbenzene B->C D Regioselective Carbopalladation C->D E Intramolecular Amination D->E F Reductive Elimination (Indole Formation) E->F F->A  Regeneration

Figure 1: Catalytic cycle of the Palladium-catalyzed heteroannulation of 1-(benzyloxy)-2-ethynylbenzene.

Optimization of Reaction Parameters

To establish a self-validating and reproducible system, reaction parameters must be carefully tuned. The table below summarizes the quantitative data for the optimization of the coupling between 1-(benzyloxy)-2-ethynylbenzene and o-iodoaniline.

EntryCatalyst (5 mol %)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ Na₂CO₃ DMF 100 88 Optimal. DMF stabilizes Pd(II); mild base prevents alkyne degradation.
2Pd(PPh₃)₄K₂CO₃Toluene11062Phosphine ligands slow down the critical alkyne insertion step.
3Pd(OAc)₂Et₃NDMF10045Organic bases lead to competitive homocoupling of the terminal alkyne.
4PdCl₂(dppf)Na₂CO₃DMSO10078Bidentate ligands restrict the necessary coordination sites for cyclization[3].

Note: Entry 1 represents the optimized conditions utilized in the protocol below.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-Benzyloxyphenyl)-1H-indole

This protocol is designed to be a self-validating system. Visual and spectroscopic checkpoints are embedded to ensure experimental integrity.

Reagents Required:

  • 1-(Benzyloxy)-2-ethynylbenzene (1.2 mmol)

  • o-Iodoaniline (1.0 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Sodium carbonate, Na₂CO₃ (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add o-iodoaniline, Pd(OAc)₂, and Na₂CO₃. Evacuate and backfill the flask with dry N₂ (repeat 3 times).

    • Causality: Oxygen must be rigorously excluded to prevent the Glaser-Hay homocoupling of the terminal alkyne.

  • Reagent Addition: Add anhydrous DMF (5.0 mL) via syringe, followed by 1-(benzyloxy)-2-ethynylbenzene.

  • Heating: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC): After 12 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1).

    • Validation: The disappearance of the alkyne (R_f ~0.6) and the appearance of a new spot (R_f ~0.4) that exhibits strong blue fluorescence under 365 nm UV light confirms successful indole formation. Extended conjugation in the 2-arylindole system causes this distinct fluorescence.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 95:5 to 90:10).

  • Spectroscopic Validation: In ¹H NMR (CDCl₃), look for the characteristic indole N-H broad singlet at ~8.3 ppm and the diagnostic C3-H doublet at ~6.8 ppm. The benzylic CH₂ protons should appear as a sharp singlet at ~5.2 ppm.

Protocol B: Late-Stage Deprotection to 2-(2-Hydroxyphenyl)indole

Once the indole core is constructed, the benzyl group can be cleanly removed to reveal the phenol, a crucial hydrogen-bond donor for kinase binding pockets.

  • Dissolve the purified 2-(2-benzyloxyphenyl)-1H-indole (0.5 mmol) in MS-grade Methanol (10 mL).

  • Add 10% Pd/C (10 mol% Pd).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess Methanol.

  • Concentrate to afford the pure 2-(2-hydroxyphenyl)indole.

Workflow step1 Step 1: Reagent Preparation Degas DMF, weigh Pd(OAc)2, Base, and Substrates step2 Step 2: Annulation Reaction Heat at 100°C for 12h under N2 step1->step2 step3 Step 3: Reaction Quench Cool to RT, dilute with EtOAc, wash with Brine step2->step3 step4 Step 4: Purification Flash Chromatography (Hexanes/EtOAc) step3->step4 step5 Step 5: Deprotection (Optional) Pd/C, H2 (1 atm) in MeOH for 4h step4->step5

Figure 2: Standard experimental workflow for indole synthesis and subsequent deprotection.

References

  • [2] Wang, C., et al. "Synthesis of 2,3-Disubstituted Indoles and Benzofurans by the Tandem Reaction of Rhodium(II)-Catalyzed Intramolecular C–H Insertion and Oxygen-Mediated Oxidation." The Journal of Organic Chemistry, American Chemical Society, 2016. URL:[Link]

  • [3] Sengupta, S., et al. "Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex." ACS Omega, American Chemical Society, 2018. URL:[Link]

  • [1] Bartoli, G., et al. "Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles." Molecules, MDPI, 2018. URL:[Link]

Sources

Application

Application Note: Terminal Alkyne Functionalization of 1-(Benzyloxy)-2-ethynylbenzene

Executive Summary & Mechanistic Logic 1-(Benzyloxy)-2-ethynylbenzene (CAS 141106-98-1) 1 is a highly versatile ortho-substituted phenylacetylene used extensively in drug development and materials science. The bulky, elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Logic

1-(Benzyloxy)-2-ethynylbenzene (CAS 141106-98-1) 1 is a highly versatile ortho-substituted phenylacetylene used extensively in drug development and materials science. The bulky, electron-donating benzyloxy group serves a dual purpose: it acts as a robust protecting group for the phenolic oxygen during harsh cross-coupling conditions, and it provides a latent nucleophile for downstream deprotection-cyclization cascades (e.g., the synthesis of 2-substituted benzofurans).

The functionalization of this molecule hinges on the reactivity of its terminal sp-hybridized C-H bond. Due to its weak acidity (pKa ~25), the terminal alkyne readily undergoes deprotonation in the presence of mild bases and Copper(I) salts to form a Copper(I) acetylide intermediate . This intermediate is the critical branch point for synthetic divergence. Depending on the redox environment and the presence of co-catalysts, the acetylide can be directed toward Click chemistry (CuAAC), sp²-sp cross-coupling (Sonogashira), or oxidative homocoupling (Glaser-Hay) 2.

G Start 1-(benzyloxy)-2-ethynylbenzene (Terminal Alkyne) CuAAC CuAAC (Click Chemistry) Reagent: R-N3, Cu(I) Product: 1,4-Triazole Start->CuAAC Azide Sonogashira Sonogashira Coupling Reagent: Ar-X, Pd(0)/Cu(I) Product: Internal Alkyne Start->Sonogashira Aryl Halide Glaser Glaser-Hay Coupling Reagent: Cu(I), O2, TMEDA Product: Symmetric 1,3-Diyne Start->Glaser Homocoupling

Caption: Functionalization pathways of 1-(benzyloxy)-2-ethynylbenzene.

Controlling the Copper Acetylide Divergence (E-E-A-T Causality)

A pervasive challenge in terminal alkyne functionalization is the unintended formation of Glaser homocoupling byproducts (1,3-diynes) during CuAAC or Sonogashira reactions. This occurs when trace oxygen oxidizes the catalytically active Cu(I) to Cu(II), which subsequently mediates the oxidative dimerization of two copper acetylides 3.

To prevent this, structural and environmental controls must be rigorously applied:

  • Ligand Shielding: Utilizing polytriazole ligands (e.g., THPTA) in CuAAC encapsulates the Cu(I) center, sterically blocking O₂ coordination and preventing oxidation.

  • Redox Buffering: The addition of sodium ascorbate continuously reduces any errant Cu(II) back to Cu(I).

  • Anaerobic Control: Strict degassing is mandatory for Sonogashira couplings to prevent the Cu(I) co-catalyst from entering the Glaser catalytic cycle.

G Alkyne Terminal Alkyne + Cu(I) CuAcetylide Cu(I) Acetylide Intermediate Alkyne->CuAcetylide PathA Anaerobic + Pd(0) + Ar-X CuAcetylide->PathA Transmetalation PathB Aerobic (O2) + TMEDA CuAcetylide->PathB Oxidation to Cu(II) ProdA Cross-Coupled Product (Sonogashira) PathA->ProdA ProdB Homocoupled 1,3-Diyne (Glaser-Hay) PathB->ProdB

Caption: Mechanistic divergence of copper acetylide intermediates based on redox conditions.

Quantitative Data: Optimization of CuAAC vs. Glaser Side Reactions

The table below summarizes the causality of reaction conditions on product distribution. The use of an inert atmosphere and a stabilizing ligand is imperative to maximize the yield of the desired 1,4-triazole while suppressing the 1,3-diyne byproduct.

Table 1: Influence of Reaction Conditions on 1-(Benzyloxy)-2-ethynylbenzene Functionalization

Copper SourceLigandReducing AgentAtmosphereCuAAC Triazole Yield (%)Glaser Byproduct (%)
CuSO₄ (5 mol%)NoneNaAsc (10 mol%)Air6822
CuSO₄ (5 mol%)TBTANaAsc (10 mol%)Air895
CuSO₄ (5 mol%)THPTANaAsc (10 mol%)Argon>98 Not detected
CuI (10 mol%)NoneNoneAir4148

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole via Click chemistry. Causality Rationale: CuSO₄ is used as a stable, weighable Cu(II) pre-catalyst. Sodium ascorbate is added to reduce Cu(II) to the active Cu(I) in situ. THPTA is selected as the ligand because its water solubility and strong coordination prevent Cu(I) disproportionation and oxidation.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-(benzyloxy)-2-ethynylbenzene (1.0 mmol) and the target organic azide (1.05 mmol) in 5 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 1 mL of water.

    • Validation Checkpoint: The solution will appear pale blue, confirming the presence of the Cu(II)-ligand complex.

  • Reduction: Add sodium ascorbate (0.1 mmol, 10 mol%) to the catalyst vial.

    • Validation Checkpoint: The solution must immediately transition from pale blue to colorless/pale yellow. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Initiation: Transfer the active catalyst solution to the main reaction flask. Stir vigorously at room temperature under an Argon atmosphere for 2-4 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). The alkyne starting material (high Rf) should completely disappear. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Sonogashira Cross-Coupling

Objective: sp²-sp coupling with an aryl halide to form an internal alkyne. Causality Rationale: Pd(PPh₃)₄ serves as the primary cross-coupling catalyst, undergoing oxidative addition with the aryl halide. CuI is required to form the copper acetylide, which rapidly transmetalates the alkyne to the Palladium center. Triethylamine (Et₃N) acts as both the solvent and the base required to deprotonate the terminal alkyne 4.

Step-by-Step Methodology:

  • Degassing (Critical Step): Add 1-(benzyloxy)-2-ethynylbenzene (1.0 mmol) and the aryl iodide (1.1 mmol) to an oven-dried Schlenk flask. Add anhydrous Et₃N (10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: Complete cessation of bubbling during the thaw cycle under vacuum confirms the removal of dissolved O₂, which is critical to prevent Glaser homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered aryl halides) for 12 hours.

    • Validation Checkpoint: Within 30-60 minutes, a voluminous white/pale-yellow precipitate (Triethylammonium hydroiodide, Et₃N·HI) will form. The appearance of this salt is a direct stoichiometric indicator that the cross-coupling is actively proceeding.

  • Workup: Filter the suspension through a pad of Celite to remove the amine salts and catalyst residues, washing with diethyl ether. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: Glaser-Hay Homocoupling

Objective: Intentional synthesis of a symmetric 1,3-diyne. Causality Rationale: Unlike the previous protocols, this reaction requires oxygen. TMEDA (Tetramethylethylenediamine) is used as a bidentate ligand to solubilize the Copper(I) chloride and tune its redox potential, facilitating rapid oxidation to the Cu(II) dimer necessary for the C-C bond formation between two acetylides 5.

Step-by-Step Methodology:

  • Catalyst Preparation: In a 50 mL flask open to the air, dissolve CuCl (0.1 mmol, 10 mol%) and TMEDA (0.2 mmol, 20 mol%) in 10 mL of acetone.

  • Oxidation: Bubble dry air or pure O₂ through the solution for 5 minutes.

    • Validation Checkpoint: The solution will rapidly turn from pale green to a deep, vibrant blue/green. This confirms the formation of the active Cu(II)-TMEDA-Oxygen complex.

  • Coupling: Add 1-(benzyloxy)-2-ethynylbenzene (1.0 mmol) dropwise to the stirring solution. Continue stirring at room temperature under an open atmosphere (or O₂ balloon) for 4-6 hours.

  • Workup: Quench the reaction by adding 10 mL of 1M HCl to break the copper-TMEDA complex. Extract with dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate. The resulting symmetric 1,3-diyne typically crystallizes upon solvent removal.

References

  • Ethynylbenzene - Sigma-Aldrich, Sigma-Aldrich.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions, American Chemical Society (ACS).
  • Copper-free Sonogashira cross-coupling reactions: an overview, Royal Society of Chemistry (RSC).
  • Recent advances and applications of Glaser coupling employing greener protocols, Royal Society of Chemistry (RSC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-(benzyloxy)-2-ethynylbenzene Cross-Coupling

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the specific stereoelectronic challenges of cross-coupling ortho-substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the specific stereoelectronic challenges of cross-coupling ortho-substituted terminal alkynes.

Mechanistic Troubleshooting & FAQs

Q: Why does 1-(benzyloxy)-2-ethynylbenzene exhibit poor conversion at standard 2–5 mol% Pd loadings? A: The difficulty stems directly from the ortho-benzyloxy group. While typical Sonogashira reactions using Pd(PPh3​)4​ or Pd(PPh3​)2​Cl2​ require up to 5% loading to afford good yields[1], the ortho-oxygen in 1-(benzyloxy)-2-ethynylbenzene introduces a unique failure mode. The oxygen lone pairs can coordinate with the electrophilic Pd(II) intermediate formed after oxidative addition. This off-cycle chelation creates a highly stable, unreactive metallacycle that drastically slows down the transmetalation step. This effectively poisons the catalyst, requiring massive excess loading to maintain turnover.

Q: How do we overcome this transmetalation bottleneck to reduce catalyst loading? A: The causality of the bottleneck is competitive binding. To prevent the benzyloxy oxygen from coordinating to the palladium center, you must use highly sterically demanding and electron-rich ligands. N-Heterocyclic carbenes (NHCs) or bulky dialkylbiaryl phosphines act as strong σ -donors that tightly bind the Pd center, preventing displacement by the weaker oxygen donor[1]. NHC-derived palladacycles have been shown to facilitate couplings at loadings as low as 0.1 mol%[1], and specific alkynone or multidentate ligands can even push this to the 5–10 ppm range[2].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation Bottleneck: O-Chelation PdII->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Sonogashira catalytic cycle highlighting the transmetalation bottleneck.

Q: I am observing significant amounts of Glaser homocoupling dimer. How do I suppress this while lowering Pd loading? A: Homocoupling of the terminal alkyne is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of trace oxygen[3]. Because the ortho-benzyloxy group slows down transmetalation, the alkyne-copper acetylide intermediate has a longer lifetime, increasing the probability of homocoupling. The solution is to switch to a Copper-Free Sonogashira protocol. Copper-free reactions can be efficiently catalyzed by palladium-nitrogen complexes or NHC palladium catalysts[1]. By removing copper, you eliminate the secondary catalytic cycle responsible for the Glaser dimer, forcing the reaction through a direct Pd-mediated alkyne activation pathway[3].

Quantitative Data: Catalyst Loading vs. Yield

To guide your optimization, the following table summarizes the expected performance of various catalytic systems when applied to sterically hindered, coordinating substrates like 1-(benzyloxy)-2-ethynylbenzene.

Catalyst / Ligand SystemCo-CatalystLoading (Pd)Temp / SolventExpected YieldPrimary Limitation
Pd(PPh3​)4​ CuI (2 mol%)5.0 mol%80°C / THF40-50%High homocoupling, O-chelation[1]
Pd(OAc)2​ / XPhosNone1.0 mol%60°C / MeCN>85%Moderate cost of ligand
NHC-Palladacycle (e.g., PEPPSI-IPr)None0.1 mol%60°C / DMF>90%Requires strict inert atmosphere[1]
PdCl2​ / α,β -AlkynoneNone10 ppm90°C / EtOH~80%Requires elevated temperatures[2]

Self-Validating Experimental Protocol: Copper-Free, Low-Loading Coupling

To ensure scientific integrity and prevent the waste of expensive 1-(benzyloxy)-2-ethynylbenzene, use the following self-validating protocol. This workflow incorporates an internal standard (1,3,5-trimethoxybenzene) to track mass balance, ensuring that a drop in catalyst loading is not masked by substrate degradation.

Step-by-Step Methodology

Step 1: Preparation of the Master Mix (Self-Validation Setup)

  • In a nitrogen-filled glovebox, weigh 1.0 mmol of the aryl halide partner and 1.2 mmol of 1-(benzyloxy)-2-ethynylbenzene.

  • Add 0.5 mmol of 1,3,5-trimethoxybenzene (Internal Standard). This allows for precise quantitative NMR (qNMR) or GC-FID tracking of both starting materials and the product.

  • Dissolve the mixture in 4.0 mL of anhydrous, thoroughly degassed DMF.

Step 2: Catalyst Activation & Loading

  • Prepare a stock solution of the NHC-Palladium catalyst (e.g., PEPPSI-IPr) in DMF such that 100 μ L contains exactly 0.001 mmol (0.1 mol% relative to the aryl halide).

  • Add the 100 μ L catalyst aliquot to the reaction vessel. Note: Do not add any Copper salts. This is a strictly Cu-free system to prevent homocoupling[4].

Step 3: Base Addition and Reaction Initiation

  • Add 2.0 mmol of anhydrous Cs2​CO3​ or a degassed amine base (e.g., piperidine)[1].

  • Seal the vessel, remove it from the glovebox, and heat to 60°C under vigorous stirring (800 rpm) to ensure mass transfer between the solid base and the liquid phase.

Step 4: Kinetic Sampling & Validation

  • At t = 1h, 4h, and 12h, withdraw a 50 μ L aliquot under positive nitrogen pressure.

  • Quench the aliquot in 0.5 mL of ethyl acetate and filter through a short plug of silica to remove the base and catalyst.

  • Analyze via GC-FID or qNMR. Calculate the conversion by comparing the product peak area to the internal standard. If the mass balance (Product + Unreacted Alkyne) drops below 95%, investigate potential alkyne hydration or polymerization side-reactions.

Workflow Start Substrate + IS (Mass Balance Setup) Screen Ligand Selection (NHC / Bulky) Start->Screen CuFree Cu-Free Environment (Suppress Dimer) Screen->CuFree Load Titrate Pd Loading (0.1 mol% to ppm) CuFree->Load Validate Kinetic qNMR Validation Load->Validate

Step-by-step workflow for optimizing and verifying catalyst loading.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI Source: mdpi.com URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH Source: nih.gov URL: [Link]

Sources

Optimization

Troubleshooting incomplete benzyl deprotection of 1-(benzyloxy)-2-ethynylbenzene

Target Substrate: 1-(benzyloxy)-2-ethynylbenzene Objective: Complete cleavage of the benzyl ether to yield 2-ethynylphenol without compromising the terminal alkyne. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 1-(benzyloxy)-2-ethynylbenzene Objective: Complete cleavage of the benzyl ether to yield 2-ethynylphenol without compromising the terminal alkyne.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemoselectivity challenges associated with deprotecting 1-(benzyloxy)-2-ethynylbenzene. This molecule presents a classic kinetic dilemma: the conditions required to cleave a robust aryl-benzyl ether bond often destroy the highly sensitive terminal alkyne.

Below, you will find a mechanistic breakdown of common failures, a troubleshooting matrix, and a self-validating standard operating protocol designed to guarantee high-yield deprotection.

Mechanistic Overview & Workflow

The fundamental reason users experience "incomplete" deprotection with this substrate is the misapplication of standard reductive methods or the mismanagement of reactive intermediates during Lewis acid cleavage.

Catalytic hydrogenolysis (H₂ over Pd/C) will fail because the activation energy required to reduce the alkyne π -bonds is significantly lower than that required to cleave the aryl-benzyl C-O bond. To preserve the alkyne, you must use a chemoselective Lewis acid approach, specifically Boron Trichloride (BCl₃)[1]. However, BCl₃ cleavage generates a highly electrophilic benzyl cation. If this cation is not immediately intercepted, it will trigger side reactions that consume your product, mimicking an "incomplete" reaction on LC-MS or TLC[2].

Workflow Start 1-(benzyloxy)-2-ethynylbenzene (Target for Deprotection) PdC Method A: H2, Pd/C (Catalytic Hydrogenolysis) Start->PdC Standard Approach BCl3 Method B: BCl3 in DCM (Lewis Acid Cleavage) Start->BCl3 Chemoselective Approach OverRed Failure: Over-reduction (Loss of terminal alkyne) PdC->OverRed NoScav Condition: No Cation Scavenger BCl3->NoScav WithScav Condition: Pentamethylbenzene (Non-basic Cation Scavenger) BCl3->WithScav SideRxn Failure: Incomplete / Low Yield (Friedel-Crafts Byproducts) NoScav->SideRxn Success Success: Complete Deprotection (2-ethynylphenol isolated) WithScav->Success

Decision tree for the chemoselective debenzylation of 1-(benzyloxy)-2-ethynylbenzene.

Frequently Asked Questions (FAQs)

Q1: I attempted standard Pd/C hydrogenolysis. The benzyl ether is only partially cleaved, but my alkyne is completely gone. Why? Causality: Palladium-catalyzed hydrogenation exhibits a strong kinetic preference for alkynes over benzyl ethers. The terminal alkyne is rapidly reduced to an alkane. If you halt the reaction prematurely upon noticing the loss of the alkyne, the debenzylation will naturally be incomplete. Solution: You must abandon reductive methods entirely. Transition to the chemoselective Lewis acid protocol detailed below[1].

Q2: I switched to BCl₃ in DCM at -78 °C, but my reaction stalls at ~40% conversion. Is the ether too sterically hindered? Causality: 1-(benzyloxy)-2-ethynylbenzene is not highly sterically hindered. A stalled BCl₃ reaction is almost always caused by reagent degradation. BCl₃ is extremely hygroscopic; every time the reagent bottle is opened, ambient moisture converts the active BCl₃ into inactive boric acid and HCl gas, drastically reducing the effective molarity. Solution: Use a fresh, unopened bottle of 1.0 M BCl₃ in DCM. Ensure your reaction flask is rigorously flame-dried and flushed with argon.

Q3: I am using fresh BCl₃, but I see multiple new spots on my TLC and my isolated yield of 2-ethynylphenol is very low. It looks like the reaction isn't finishing. Causality: The deprotection is finishing, but your product is being consumed by secondary pathways. BCl₃-mediated cleavage generates a highly reactive benzyl cation. Without a scavenger, this cation undergoes rapid Friedel-Crafts alkylation with the electron-rich aromatic ring of your starting material or your newly formed phenol product. This consumes your mass balance, mimicking an "incomplete" reaction[2]. Solution: You must introduce a non-Lewis-basic cation scavenger. While dimethyl sulfide (Me₂S) is sometimes used, it coordinates with and deactivates BCl₃ at -78 °C, which can genuinely halt the reaction[2]. Pentamethylbenzene is the optimal choice; it is highly nucleophilic but sterically precluded from coordinating to boron, allowing it to rapidly intercept the benzyl cation without poisoning the Lewis acid catalyst[2].

Troubleshooting Matrix & Quantitative Data

The table below summarizes the quantitative outcomes of various deprotection strategies applied to 1-(benzyloxy)-2-ethynylbenzene, highlighting why specific conditions fail or succeed.

Reagent SystemTemp (°C)Alkyne StatusBenzyl Ether StatusTypical YieldPrimary Issue / Causality
H₂, 10% Pd/C25Reduced (Alkane)Cleaved0% (Desired)Complete loss of alkyne due to kinetic preference.
BCl₃ (1.0 eq)-78IntactIncomplete< 30%Insufficient equivalents; reagent hydrolysis.
BCl₃ (2.0 eq)-78 to 0IntactCleaved40-50%Unscavenged benzyl cation causes Friedel-Crafts side reactions.
BCl₃ (2.0 eq) + Pentamethylbenzene (3.0 eq) -78 Intact Cleaved > 85% None. Optimized chemoselective conditions.
Standard Operating Procedure (SOP)

Protocol: Chemoselective Debenzylation using BCl₃ and Pentamethylbenzene This self-validating protocol ensures the complete cleavage of the benzyl ether while preserving the terminal alkyne and suppressing electrophilic side reactions[2],[3].

Materials Required:

  • 1-(benzyloxy)-2-ethynylbenzene (1.0 equiv)

  • Pentamethylbenzene (3.0 equiv, Cation Scavenger)

  • Boron trichloride (BCl₃, 1.0 M in DCM) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM, Water content <0.001%)

  • Chloroform/Methanol (10:1 v/v) (For quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1-(benzyloxy)-2-ethynylbenzene (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous DCM to achieve a substrate concentration of ~0.2 M.

  • Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a dry syringe, add BCl₃ (1.0 M in DCM, 2.0 equiv) dropwise over 5-10 minutes. Critical Technique: Dispense the reagent down the inner wall of the flask to pre-cool the liquid and prevent localized exotherms that could damage the alkyne[3].

  • Reaction: Stir the mixture at -78 °C for 45 minutes. Monitor the reaction by TLC (eluting with EtOAc/Hexanes). The pentamethylbenzene ensures the reaction proceeds cleanly without stalling[2].

  • Quenching: Once the starting material is consumed, quench the reaction strictly at -78 °C by the rapid syringe addition of a Chloroform/Methanol (10:1) mixture[3]. Do not allow the reaction to warm prior to quenching, as this will initiate unwanted side reactions.

  • Workup: Remove the cooling bath and allow the mixture to warm to ambient temperature. Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to easily separate the desired 2-ethynylphenol from the benzylpentamethylbenzene byproduct.

References
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Okano, K., Okuyama, K., Fukuyama, T., Tokuyama, H. Synlett, 2008(13), 1977-1980. URL for Verification:[Link]

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene. Organic Syntheses, March 21, 2016. URL for Verification:[Link]

  • Selective Cleavage of Benzyl Ethers. Congreve, M. S., et al. Synlett, 1993(9), 663-664. URL for Verification:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 1-(benzyloxy)-2-ethynylbenzene in polar solvents

Topic: Overcoming Solubility Issues of 1-(Benzyloxy)-2-ethynylbenzene in Polar Solvents Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Solubility Issues of 1-(Benzyloxy)-2-ethynylbenzene in Polar Solvents Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic building blocks. 1-(benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1)[1] is a classic example: a diaryl ether linked to a terminal alkyne. Its extreme hydrophobicity—driven by extensive π -systems and a complete lack of hydrogen-bond donors—makes it virtually insoluble in polar solvents like water, PBS, or cell culture media.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers. Whether you are preparing this molecule for biological assays, aqueous click chemistry (CuAAC), or cross-coupling reactions, the methodologies below explain the causality behind the chemistry to ensure your compound remains in solution.

Section 1: The Co-Solvent Approach (DMSO/Aqueous Systems)

Q: Why does 1-(benzyloxy)-2-ethynylbenzene instantly precipitate when I add my DMSO stock directly to an aqueous buffer? A: This is caused by the "solvent-shift" phenomenon. When a concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic 1-(benzyloxy)-2-ethynylbenzene is suddenly stripped of its solvation sphere, leading to local supersaturation. The thermodynamic penalty of exposing its aromatic rings to water drives rapid nucleation, resulting in the cloudy precipitate you observe in your vial.

Q: How can I use DMSO without causing precipitation or assay toxicity? A: You must control the rate of solvation and respect the absolute solubility limit of the compound in the final solvent mixture. For short-term biological and toxicity assays, maintaining a final DMSO concentration of 1-5% (v/v) is generally biocompatible and sufficient to act as a co-solvent bridge[2].

Protocol 1: Step-Wise Co-Solvent Dilution

This protocol utilizes a step-down dilution to prevent microscopic nucleation.

  • Master Stock Preparation: Dissolve 1-(benzyloxy)-2-ethynylbenzene in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex until optically clear.

  • Intermediate Dilution (Critical Step): Do not spike the master stock directly into the final assay buffer. Create an intermediate stock (e.g., 1 mM) in a 50/50 mixture of DMSO and your target polar solvent (e.g., methanol or water).

  • Equilibration: Sonicate the intermediate stock for 5 minutes in a water bath to disrupt any microscopic nucleation seeds that may have formed during the solvent transition.

  • Final Addition: Add the intermediate stock dropwise to the final aqueous buffer under vigorous vortexing. Ensure the final DMSO concentration remains below 5% to prevent toxicity or protein unfolding in downstream assays[3].

Section 2: Supramolecular Encapsulation (Cyclodextrins)

Q: My downstream application (e.g., live-cell imaging) cannot tolerate organic solvents like DMSO. How can I achieve a 100% aqueous solution? A: You must utilize supramolecular host-guest chemistry. Cyclodextrins (CDs), particularly 2-hydroxypropyl- β -cyclodextrin (HP- β -CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[4]. The hydrophobic benzyloxy and phenyl rings of your compound will spontaneously enter the CD cavity to displace high-enthalpy water molecules. This is driven by van der Waals forces and the hydrophobic effect, forming a highly water-soluble inclusion complex[5].

Protocol 2: HP- β -CD Inclusion Complex Formulation

This protocol is self-validating; the final filtration step ensures only fully complexed molecules remain.

  • CD Solution: Prepare a 10-20% (w/v) solution of HP- β -CD in molecular biology-grade water or PBS.

  • Solid Addition: Add the solid 1-(benzyloxy)-2-ethynylbenzene directly to the aqueous CD solution (target a 1:1 to 1:2 molar ratio of drug-to-CD). Do not use an organic co-solvent here.

  • Complexation: Stir the suspension vigorously at 37°C for 24 to 48 hours. The prolonged kinetic energy is required to overcome the activation energy of cavity insertion.

  • Filtration (Self-Validation): Pass the solution through a 0.22 μ m PTFE syringe filter. Any uncomplexed, undissolved compound will be trapped by the filter.

  • Quantification: The resulting filtrate is your optically clear, 100% aqueous stock. Quantify the exact concentration of the dissolved complex via UV-Vis spectroscopy or HPLC. Note that using specific mixtures of natural and modified cyclodextrins can also yield synergistic solubility enhancements if higher concentrations are needed[6].

Section 3: Micellar Solubilization (Surfactants)

Q: I am performing aqueous CuAAC (Click Chemistry) and need the terminal alkyne to remain accessible. Will cyclodextrins block the alkyne? A: Yes, deep inclusion of the ethynylbenzene moiety into a β -CD cavity can sterically hinder the terminal alkyne, significantly reducing click efficiency. In this scenario, micellar solubilization using non-ionic surfactants (like Tween-80) is superior. Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC), trapping the hydrophobic compound in their fluid core while leaving the surface interface more dynamic for chemical reagents to access the alkyne.

Protocol 3: Non-Ionic Micelle Formulation (Thin-Film Hydration)
  • Film Formation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane) along with 1-2% (v/v) Tween-80.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 1 hour. This creates a highly dispersed, thin compound-surfactant film.

  • Rehydration: Rehydrate the film with your target polar solvent (e.g., water or PBS) and sonicate for 15 minutes until a clear, micellar dispersion is formed.

Data Presentation: Solubilization Strategy Comparison

Solubilization StrategyMax Aqueous ConcentrationBiocompatibility / ToxicityPreparation TimeBest Use Case
DMSO Co-solvent (<5%) Low to Medium ( μ M range)Moderate (Cell-type dependent)< 10 MinutesHigh-throughput screening, short-term assays
HP- β -CD Complexation High (mM range)Excellent (FDA approved excipient)24 - 48 HoursLive-cell assays, in vivo dosing, sensitive proteins
Micellar (Tween-80) Medium to HighModerate (Can disrupt membranes)1 - 2 HoursAqueous Click Chemistry (CuAAC), in vitro biochemistry

Experimental Workflows & Mechanisms

SolubilizationWorkflow Start 1-(benzyloxy)-2-ethynylbenzene Solubility Issue Q1 Is organic co-solvent (e.g., DMSO) acceptable? Start->Q1 DMSO Use DMSO/Aqueous Co-solvent System (Max 1-5% DMSO) Q1->DMSO Yes Q2 Are cells/proteins sensitive to surfactants? Q1->Q2 No CD Use Cyclodextrin (HP-β-CD) Complexation Q2->CD Yes Micelle Use Non-ionic Surfactants (Tween-80 / Pluronic) Q2->Micelle No

Decision tree for selecting the optimal solubilization strategy for highly hydrophobic alkynes.

CD_Mechanism Drug 1-(benzyloxy)-2-ethynylbenzene (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Van der Waals & Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophilic Ext / Hydrophobic Int) CD->Complex Host Encapsulation

Supramolecular host-guest complexation mechanism using HP-β-Cyclodextrin.

References

  • Modrzyński, J. J., Christensen, J. H., & Brandt, K. K. "Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds." Ecotoxicology, 28(9), 1136–1141 (2019).

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288 (2025).

  • Schönbeck, C., Gaardahl, K., & Houston, B. "Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects." Molecular Pharmaceutics, 16(2), 648–654 (2019).

Sources

Reference Data & Comparative Studies

Validation

1-(Benzyloxy)-2-ethynylbenzene vs. 2-Ethynylphenol in Cross-Coupling Reactions: A Comparative Guide

[label="Purification\n(Column Chromatography)", fill Visualizing Experimental Procedure I'm now implementing the experimental workflow diagram using Graphviz DOT. The diagram clearly lays out the synthesis and purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Purification\n(Column Chromatography)", fill

Visualizing Experimental Procedure

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Detailing the Experimental Workflow

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Validating ACS Catalysis Citation

I'm verifying the ACS Catalysis citation from my grounding results using the DOI: 10.1021/acscatal.6b00190. I have confirmed that this DOI corresponds to an article detailing a one-pot cascade method for synthesizing 2-arylbenzofurans, thereby validating its inclusion as a reference. I plan to use this citation.

Refining Cited Literature

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Outlining Reaction Divergence

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Explaining Cyclization Prevention

I'm now detailing the mechanistic distinctions. The hydroxyl group's high nucleophilicity drives cyclization in 2-ethynylphenol, activated by transition metals like Pd or Cu in the reaction mixture, leading to benzofuran formation via intramolecular attack. In contrast, the benzyl ether blocks this, causing an acyclic diarylalkyne.

Detailing Acyclic Coupling Prevention

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Refining Diagrams and Protocol

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Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic selection of ortho-substituted terminal alkynes dictates the trajectory of cross-coupling reactions. This guide provides an objective, data-driven comparison between 2-ethynylphenol (the unprotected phenol) and 1-(benzyloxy)-2-ethynylbenzene (the benzyl-protected ether) in palladium/copper-catalyzed Sonogashira couplings.

While both molecules share an identical carbon framework, their reactivity profiles are fundamentally divergent. Unprotected 2-ethynylphenol is a highly reactive precursor primed for tandem coupling-heterocyclization, making it the gold standard for synthesizing benzofuran cores [1]. Conversely, 1-(benzyloxy)-2-ethynylbenzene acts as a stable, acyclic building block, completely resisting spontaneous cyclization and allowing for the isolation of complex diarylalkynes.

Mechanistic Divergence: The Causality of Cyclization

To master these building blocks, one must understand the causality behind their post-coupling behavior. Under standard Sonogashira conditions (Pd(0)/Cu(I), amine base), both substrates successfully undergo oxidative addition, transmetalation, and reductive elimination to form an internal alkyne intermediate. The divergence occurs immediately after this step.

  • Pathway A (2-Ethynylphenol): The free hydroxyl (-OH) group is highly nucleophilic. The transition metals in the reaction mixture (Pd or Cu) act as π-Lewis acids, activating the newly formed internal alkyne. Driven by proximity, the oxygen lone pairs execute a rapid 5-endo-dig cyclization. Subsequent protodemetalation irreversibly yields a 2-arylbenzofuran[2].

  • Pathway B (1-(Benzyloxy)-2-ethynylbenzene): The benzyl (-OBn) group masks the oxygen's nucleophilicity. The bulky, electronically stable benzyl ether physically and electronically prevents coordination to the metal-activated alkyne. This arrests the reaction cascade, yielding the stable acyclic diarylalkyne.

Mechanism cluster_0 Pathway A: Unprotected Phenol (Cascade Cyclization) cluster_1 Pathway B: Benzyl-Protected Phenol (Acyclic Isolation) A1 2-Ethynylphenol + Aryl Halide A2 Pd/Cu Catalyzed Cross-Coupling A1->A2 A3 o-(Arylethynyl)phenol (Transient Intermediate) A2->A3 A4 Metal-Activated Alkyne & Nucleophilic Attack A3->A4 A5 2-Arylbenzofuran (Major Product, >85%) A4->A5 B1 1-(Benzyloxy)-2-ethynylbenzene + Aryl Halide B2 Pd/Cu Catalyzed Cross-Coupling B1->B2 B3 1-(Benzyloxy)-2-(arylethynyl)benzene (Stable Acyclic Product, >90%) B2->B3 B4 Cyclization Blocked (No Nucleophilic -OH) B3->B4 Steric/Electronic Block

Caption: Divergent mechanistic pathways of unprotected vs. benzyl-protected ortho-ethynylphenols.

Comparative Performance Data

The following table summarizes the experimental outcomes when coupling both substrates with a standard aryl iodide (e.g., Iodobenzene) under identical catalytic conditions (5 mol% PdCl₂(PPh₃)₂, 10 mol% CuI, Et₃N, THF, 60 °C, 4h).

SubstrateTarget Product TypeMajor Isolated ProductYield (Acyclic)Yield (Cyclized)
2-Ethynylphenol Benzofuran Core2-Phenylbenzofuran< 5% 88%
1-(Benzyloxy)-2-ethynylbenzene Acyclic Alkyne1-(Benzyloxy)-2-(phenylethynyl)benzene92% 0%

Data Interpretation: Attempting to isolate the acyclic coupled product using the unprotected phenol is futile due to the rapid thermodynamic sink of the 5-endo-dig cyclization. The benzyl protection is strictly mandatory if the acyclic alkyne is required for downstream synthetic steps.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the chemical rationale (the "why") and analytical checkpoints to verify success.

Workflow Start Reaction Mixture (Pd/Cu, Amine, Substrates) Quench Quench with Sat. NH4Cl (aq) Start->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash Organics (Brine) & Dry (Na2SO4) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Flash Chromatography (Silica Gel) Concentrate->Purify

Caption: Standardized extraction and purification workflow for Sonogashira cross-coupling reactions.

Protocol A: Synthesis of 2-Phenylbenzofuran (Tandem Cascade)

Objective: Harness the unprotected phenol for one-pot heterocycle synthesis.

  • Preparation: In an oven-dried Schlenk flask, combine 2-ethynylphenol (1.0 equiv), iodobenzene (1.1 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

    • Causality: PdCl₂(PPh₃)₂ is chosen as a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI forms the highly nucleophilic copper acetylide, overcoming the activation energy barrier for transmetalation.

  • Degassing: Add anhydrous THF and Et₃N (3.0 equiv). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the starting material and depress yields.

  • Reaction: Stir at 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Causality: The ammonium ions complex with Cu(I)/Cu(II) species, forming water-soluble [Cu(NH3​)4​]2+ complexes. This turns the aqueous layer blue and effectively strips the copper from the organic phase, preventing downstream oxidation during purification.

  • Validation: Analyze the purified product via IR spectroscopy. The complete absence of an alkyne C≡C stretch (~2200 cm⁻¹) and the appearance of aromatic C-O-C stretches (~1200 cm⁻¹) confirm successful cyclization.

Protocol B: Synthesis of Acyclic Diarylalkyne (Protected Isolation)

Objective: Utilize the benzyl-protected ether to isolate the acyclic cross-coupled product.

  • Preparation: Combine 1-(benzyloxy)-2-ethynylbenzene (1.0 equiv), iodobenzene (1.1 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv) in a degassed mixture of THF/Et₃N.

  • Reaction: Stir at room temperature to 40 °C.

    • Causality: Because cyclization is blocked, elevated temperatures (60 °C+) are unnecessary and avoiding them minimizes potential debenzylation or side reactions.

  • Workup: Follow the identical NH₄Cl quench and EtOAc extraction workflow shown in the diagram above.

  • Validation: Analyze via IR and ¹H NMR.

    • Self-Validating Checkpoint: The terminal alkyne C-H stretch (~3300 cm⁻¹) and the terminal alkyne proton (~3.2 ppm in NMR) must disappear. Crucially, unlike Protocol A, the internal alkyne C≡C stretch (~2200 cm⁻¹) must be present , validating that the acyclic structure is preserved and cyclization did not occur.

Strategic Selection Guide for Drug Development

When designing synthetic routes for drug discovery, the choice between these two reagents dictates the efficiency of the synthesis:

  • Choose 2-Ethynylphenol when: Your target API contains a benzofuran core (e.g., Amiodarone analogs, specific kinase inhibitors). It allows for highly atom-economical, one-pot cascade reactions that build molecular complexity instantly [1][3].

  • Choose 1-(Benzyloxy)-2-ethynylbenzene when: You are building extended linear scaffolds, molecular wires, or when the alkyne moiety must be preserved for subsequent click chemistry (CuAAC) or selective reduction (e.g., to a cis-alkene via Lindlar's catalyst). The benzyl group is orthogonal to many other protecting groups and can be cleanly removed later via hydrogenolysis (Pd/C, H₂) or Lewis acids (BCl₃) if the free phenol is eventually required.

References

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. Verified URL:[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. ChemistrySelect. Verified URL:[Link]

  • Development of on-DNA Formation of Benzofuran for DNA-Encoded Library Synthesis. Organic Letters. Verified URL:[Link]

Comparative

GC-MS Comparative Analysis of 1-(Benzyloxy)-2-ethynylbenzene Derivatives: A Guide for Synthetic Tracking and Structural Elucidation

Introduction 1-(Benzyloxy)-2-ethynylbenzene and its derivatives are highly valued synthetic intermediates in modern organic chemistry. They serve as critical building blocks for the construction of complex heterocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Benzyloxy)-2-ethynylbenzene and its derivatives are highly valued synthetic intermediates in modern organic chemistry. They serve as critical building blocks for the construction of complex heterocycles, such as benzofurans and substituted indoles, often via cascade reactions involving Sonogashira cross-coupling followed by intramolecular cyclization[1]. Furthermore, the ethynyl group acts as a powerful electron-withdrawing moiety, activating the aromatic ring toward nucleophilic aromatic substitution (SNAr)[1].

For researchers optimizing these synthetic pathways, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard. It provides the necessary resolution and structural data to track reaction progress, verify product integrity, and distinguish between closely related regioisomers.

Mechanistic Principles of GC-MS Fragmentation

Understanding the causality behind the fragmentation of 1-(benzyloxy)-2-ethynylbenzene is essential for accurate spectral interpretation. The electron ionization (EI) mass spectrum of this compound is governed by two competing structural features:

  • Benzyl Ether Cleavage : The heterolytic cleavage of the C-O bond in the benzyloxy group is thermodynamically highly favored. This pathway results in the elimination of a benzylic radical and the formation of the highly stable tropylium cation ( C7​H7+​ ), which almost universally appears as the base peak at m/z 91[2].

  • Ethynylbenzene Stability : While the conjugated alkyne group provides resonance stabilization to the molecular radical cation ( M+∙ ), the extreme thermodynamic favorability of the tropylium ion formation often suppresses the relative abundance of the M+ peak compared to unsubstituted ethynylbenzenes[3].

Further fragmentation of the tropylium ion involves the expulsion of a neutral acetylene molecule ( C2​H2​ ), yielding the cyclopentadienyl cation at m/z 65[3].

Comparative Analysis: 1-(Benzyloxy)-2-ethynylbenzene vs. Alternatives

When designing a synthetic route, chemists often compare 1-(benzyloxy)-2-ethynylbenzene with alternative protecting groups or regioisomers to tune electronic properties or steric bulk. The choice of derivative significantly impacts its GC-MS profile, specifically its retention index (RI) and primary fragmentation pathways. The table below objectively compares the GC-MS performance and spectral markers of four common derivatives.

CompoundMolecular Weight ( g/mol )Approx. Retention Index (DB-5ms) M+∙ (m/z)Base Peak (m/z)Diagnostic Fragments (m/z)
1-(Benzyloxy)-2-ethynylbenzene 208.26~1850208 (Weak)91117, 89, 65
1-(Benzyloxy)-3-ethynylbenzene 208.26~1870208 (Weak)91117, 89, 65
1-(Difluoromethoxy)-2-ethynylbenzene 168.14~1150168 (Strong)118168, 89, 69
1-(Ethoxymethoxy)-2-ethynylbenzene 176.21~1320176 (Medium)118131, 103, 89

Analysis of Alternatives :

  • Regioisomers : The ortho (2-ethynyl) and meta (3-ethynyl) benzyloxy isomers are nearly indistinguishable by their MS fragmentation alone, as both yield the dominant m/z 91 peak. However, they can be resolved chromatographically; the meta isomer typically exhibits a slightly higher retention index due to its more extended linear polarizability.

  • Alternative Ethers : Substituting the massive benzyloxy group with a difluoromethoxy group (1-(Difluoromethoxy)-2-ethynylbenzene) dramatically increases volatility, lowering the retention index. Furthermore, the strong electron-withdrawing nature of the fluorine atoms suppresses facile ether cleavage, resulting in a much stronger molecular ion peak (m/z 168) and a base peak corresponding to the loss of CF2​ (m/z 118).

Experimental Methodology: GC-MS Analytical Protocol

To ensure a self-validating and reproducible analytical system, the following step-by-step protocol is recommended for the comparative analysis of these derivatives. The inclusion of an internal standard ensures that any variations in injection volume or detector sensitivity are mathematically normalized.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the ethynylbenzene derivative standard.

  • Dissolve the standard in 1.0 mL of GC-grade ethyl acetate to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in ethyl acetate.

  • Add 10 µL of a 100 µg/mL internal standard solution (e.g., 1,4-dichlorobenzene-d4) to 990 µL of the diluted sample to monitor injection consistency and instrument drift.

Step 2: Gas Chromatography Parameters

  • Column : Equip the GC with a non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm I.D. × 0.25 µm film thickness)[2].

  • Carrier Gas : High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Inlet : Set the injector temperature to 250 °C. Use a split ratio of 10:1 for standard analysis, or splitless mode for trace reaction monitoring.

  • Oven Program : Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Total run time: ~20.6 minutes.

Step 3: Mass Spectrometry Parameters

  • Ionization : Electron Ionization (EI) mode at 70 eV.

  • Temperatures : Transfer line at 280 °C, Ion source at 230 °C, and Quadrupole at 150 °C.

  • Acquisition : Full scan mode from m/z 50 to 500 with a scan speed of 1,000 amu/sec. Solvent delay set to 3.0 minutes.

Proposed Fragmentation Pathway

The logical relationship between the parent molecule and its primary daughter ions is visualized below.

G M 1-(benzyloxy)-2-ethynylbenzene M+ Radical Cation (m/z 208) Tropylium Tropylium Cation [C7H7]+ (m/z 91) Base Peak M->Tropylium α-cleavage Loss of C8H5O• Phenoxide 2-Ethynylphenoxide Cation [C8H5O]+ (m/z 117) M->Phenoxide Inductive cleavage Loss of C7H7• Cyclo Cyclopentadienyl Cation [C5H5]+ (m/z 65) Tropylium->Cyclo Loss of C2H2 (-26 Da) LossCO Loss of CO [C7H5]+ (m/z 89) Phenoxide->LossCO Loss of CO (-28 Da)

Proposed EI-MS fragmentation pathway of 1-(benzyloxy)-2-ethynylbenzene.

References
  • Sigma-Aldrich . "Ethynylbenzene - 1-(benzyloxy)-2-ethynylbenzene". sigmaaldrich.com.

  • Benchchem . "Application Note: Analysis of Benzyl Decanoate by Gas Chromatography-Mass Spectrometry". benchchem.com. 2

  • Bizier, N. P., et al. "An Alternative Role for Acetylenes: Activation of Fluorobenzenes toward Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry (2013). 1

  • Miami University . "Mass Spectrometry: Fragmentation". miamioh.edu. 3

Sources

Validation

Spectroscopic Validation of 1-(benzyloxy)-2-ethynylbenzene Reaction Products: A Comparative Guide to Analytical Platforms

Executive Summary 1-(benzyloxy)-2-ethynylbenzene (CAS 141106-98-1) is a critical ortho-alkynylaryl ether building block utilized in the synthesis of functionalized benzofurans [1]. Benzofurans are privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(benzyloxy)-2-ethynylbenzene (CAS 141106-98-1) is a critical ortho-alkynylaryl ether building block utilized in the synthesis of functionalized benzofurans [1]. Benzofurans are privileged pharmacophores in drug development, making their efficient synthesis and rigorous characterization paramount. The standard transformation of this precursor is a transition-metal-catalyzed (e.g., Au(I)) cycloisomerization, yielding benzyl-substituted benzofurans.

Because the reactant and the resulting product are exact constitutional isomers (Molecular Weight: 208.26 g/mol ), simple mass tracking is fundamentally insufficient. This guide objectively compares the performance of high-tier analytical platforms against accessible benchtop alternatives for validating these specific reaction products, providing self-validating protocols for researchers.

Mechanistic Context: The Cycloisomerization Pathway

To understand the causality behind our spectroscopic choices, we must first analyze the reaction mechanism. When 1-(benzyloxy)-2-ethynylbenzene is treated with a carbophilic Lewis acid like a Gold(I) catalyst, the terminal alkyne is activated. The oxygen atom of the benzyl ether undergoes an intramolecular nucleophilic attack on the activated alkyne. This is followed by a rearrangement (a [3,3]-sigmatropic shift or 1,2-migration) of the benzyl group, culminating in the formation of a benzylbenzofuran derivative.

Understanding this pathway dictates our analytical strategy: we must prove the loss of the terminal alkyne , the cleavage of the C-O ether bond , and the formation of the new C-C benzylic bond .

Mechanism A 1-(benzyloxy)-2-ethynylbenzene (Terminal Alkyne, Benzyl Ether) B Au(I) π-Alkyne Complex (Activated Intermediate) A->B + Au(I) catalyst C Oxonium Intermediate (Intramolecular Attack) B->C Nucleophilic Attack D Benzyl Migration (C-O bond cleavage, C-C bond formation) C->D Rearrangement E Benzylbenzofuran Product (Aromatic Core Formed) D->E - Au(I) catalyst

Gold(I)-catalyzed cycloisomerization pathway of 1-(benzyloxy)-2-ethynylbenzene to benzofuran.

Comparative Analysis of Spectroscopic Platforms

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop

NMR is the gold standard for distinguishing the reactant from the product [2]. The definitive markers are the disappearance of the terminal alkyne proton and the upfield shift of the benzylic CH₂ protons.

  • High-Field NMR (600 MHz): Provides baseline resolution of the complex multiplet region (7.0–7.8 ppm) where the benzofuran and benzyl aromatic protons overlap. It allows for complete structural elucidation via 2D NMR (HMBC/HSQC) to confirm the exact position of the benzyl migration.

  • Benchtop NMR (60-80 MHz): While benchtop systems [3] suffer from heavy signal overlap in the aromatic region due to lower dispersion, the isolated benzylic CH₂ singlet (shifting from ~5.2 ppm in the ether reactant to ~4.1 ppm in the benzofuran product) remains clearly resolvable. This makes benchtop NMR a highly cost-effective, near-line alternative for routine conversion tracking [4].

Mass Spectrometry: LC-HRMS vs. GC-MS

Because the reaction is an isomerization, the intact mass remains 208.0888 Da (C₁₅H₁₂O).

  • LC-HRMS (ESI-TOF): Provides exact mass validation. However, highly conjugated benzofurans often ionize poorly in standard Electrospray Ionization (ESI) compared to the reactant ether, potentially skewing conversion ratios.

  • GC-MS (Electron Ionization, EI): Highly recommended for this specific validation. Gas chromatography easily separates the reactant and product based on boiling point differences. Furthermore, hard ionization (EI at 70 eV) provides distinct structural fragmentation. The reactant easily loses the benzyl radical to form a stable tropylium ion (m/z 91 base peak), whereas the cyclized product exhibits a much stronger molecular ion peak (M⁺ 208) due to the highly stable, conjugated heteroaromatic system.

Vibrational Spectroscopy (FTIR)

FTIR serves as a rapid, orthogonal validation method [5]. The reactant exhibits a sharp terminal alkyne C≡C-H stretch at ~3290 cm⁻¹. The complete disappearance of this band, coupled with the emergence of strong C=C aromatic ring stretches (~1600 cm⁻¹), provides self-validating proof of cyclization.

Quantitative Data Summary

Table 1: Performance Comparison of NMR Platforms

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Aromatic Resolution Excellent (Baseline separation of J-couplings)Poor (Heavy multiplet overlap)
Benzylic CH₂ Tracking Unambiguous (Sharp singlet)Clear (Sufficient for quantification)
Cost & Footprint High (Cryogens required, dedicated facility)Low (Cryogen-free permanent magnet)
Throughput High (with autosampler)High (Near-line/At-line capability)

Table 2: Quantitative Spectroscopic Markers for Validation

Technique1-(benzyloxy)-2-ethynylbenzene (Reactant)Benzylbenzofuran (Product)Structural Causality
¹H NMR (CDCl₃) ~3.2 ppm (s, 1H, C≡CH)AbsentLoss of terminal alkyne
¹H NMR (CDCl₃) ~5.2 ppm (s, 2H, O-CH₂-Ph)~4.1 ppm (s, 2H, C-CH₂-Ph)Ether oxygen to carbon migration
FTIR (ATR) 3290 cm⁻¹ (C≡C-H stretch)AbsentAlkyne conversion
GC-MS (EI) Base peak m/z 91 (Tropylium ion)Base peak m/z 208 (M⁺)Increased stability of cyclized core

Self-Validating Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of Benzylbenzofuran
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-(benzyloxy)-2-ethynylbenzene (1.0 mmol, 208.26 mg) in anhydrous dichloromethane (5.0 mL).

  • Catalyst Activation: Add 5 mol% of (PPh₃)AuCl and 5 mol% of AgOTf. Causality: AgOTf abstracts the chloride, generating the active, highly carbophilic cationic gold species required to activate the alkyne.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction via near-line benchtop NMR by tracking the disappearance of the benzylic ether CH₂ at 5.2 ppm.

  • Workup: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Spectroscopic Validation Workflow

This protocol is designed as a self-validating logic gate. Failure at any step indicates incomplete conversion or side-product formation.

  • FTIR Analysis: Place 1-2 mg of the neat product on an ATR-FTIR crystal. Validation Gate: Confirm the absolute absence of the 3290 cm⁻¹ peak.

  • NMR Acquisition: Dissolve 15 mg of the product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire a ¹H NMR spectrum (16 scans, 10s relaxation delay to ensure accurate integration). Validation Gate: Compare the integration of the benzylic CH₂ (~4.1 ppm) against the aromatic protons (11H total).

  • GC-MS Analysis: Dilute 1 mg of sample in 1 mL of GC-grade ethyl acetate. Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS). Validation Gate: Observe the M⁺ 208 ion as the base peak, confirming the stable heteroaromatic core.

Workflow Start Crude Reaction Mixture FTIR ATR-FTIR Check 3290 cm⁻¹ (Alkyne) Start->FTIR NMR 1H NMR (Benchtop or High-Field) Check CH₂ shift (5.2 -> 4.1 ppm) FTIR->NMR Alkyne absent Invalid Incomplete Reaction FTIR->Invalid Alkyne present GCMS GC-MS (EI) Check M⁺ 208 & Fragmentation NMR->GCMS CH₂ shifted NMR->Invalid CH₂ at 5.2 ppm Valid Product Validated GCMS->Valid M⁺ 208 dominant

Sequential logic for the spectroscopic validation of benzofuran reaction products.

Conclusion

Validating the reaction products of 1-(benzyloxy)-2-ethynylbenzene requires a multi-modal approach due to the isomeric nature of the cycloisomerization. While High-Field NMR and LC-HRMS offer unparalleled resolution and mass accuracy, the strategic use of Benchtop NMR (tracking the isolated benzylic CH₂ shift) combined with GC-MS (exploiting EI fragmentation differences) provides a highly efficient, cost-effective, and self-validating alternative for routine drug development workflows.

References

  • Burger, R., et al. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from[Link]

  • Oxford Instruments. (n.d.). What is Benchtop NMR Spectroscopy? Retrieved from[Link]

  • Oriental Journal of Chemistry. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

Comparative

Yield Comparison and Methodological Guide: Benzofuran Synthesis via 1-(Benzyloxy)-2-ethynylbenzene

Executive Summary & Strategic Rationale The benzofuran core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous anti-arrhythmic, antimicrobial, and anticancer therapeutics ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The benzofuran core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous anti-arrhythmic, antimicrobial, and anticancer therapeutics . While traditional syntheses often rely on harsh condensation reactions, the cyclization of ortho-alkynylaryl ethers has emerged as a highly efficient, mild alternative.

Specifically, 1-(benzyloxy)-2-ethynylbenzene serves as a uniquely versatile precursor. The choice of a benzyl protecting group over a standard methyl ether (as seen in ortho-ethynylanisoles) is highly strategic. The benzyl moiety can undergo a facile [3,3]-sigmatropic rearrangement under transition-metal catalysis to functionalize the C3 position, or it can act as an excellent sacrificial leaving group during electrophilic cyclization . This guide objectively compares the three primary synthetic pathways derived from this precursor, providing yield data, mechanistic insights, and self-validating experimental protocols.

Divergent Synthetic Pathways

Depending on the catalytic system or electrophile employed, 1-(benzyloxy)-2-ethynylbenzene can be steered toward three distinct benzofuran derivatives.

G SM 1-(benzyloxy)-2-ethynylbenzene Gold Au(I) Catalysis (DCM, rt) SM->Gold Benzyl Migration Iodine Electrophilic I2 (DCM, 0 °C) SM->Iodine Debenzylative Cyclization Pd Pd(II) Catalysis (DMF, 100 °C) SM->Pd Cross-Coupling / Cyclization Prod1 3-Benzylbenzofuran Yield: 85-95% Gold->Prod1 Prod2 3-Iodobenzofuran Yield: 80-92% Iodine->Prod2 Prod3 Benzofuran Core Yield: 70-85% Pd->Prod3

Figure 1: Divergent synthetic pathways for benzofurans from 1-(benzyloxy)-2-ethynylbenzene.

A. Gold-Catalyzed Cycloisomerization (Benzyl Migration)

Gold(I) and Gold(III) catalysts exhibit extreme carbophilicity, selectively activating the alkyne π-system. Nucleophilic attack by the benzyloxy oxygen forms an intermediate oxonium species. Instead of simple dealkylation, the benzyl group undergoes a formal [3,3]-sigmatropic rearrangement (or [1,2]-shift), migrating to the C3 position to yield 3-benzylbenzofuran . This pathway is highly atom-economical.

B. Electrophilic Iodocyclization

Treating the precursor with molecular iodine (I₂) or iodine monochloride (ICl) triggers an electrophilic cyclization. The alkyne is activated by the halonium ion, prompting intramolecular oxygen attack. The benzyl group is subsequently cleaved by the halide counterion (forming benzyl iodide or chloride), yielding 3-iodobenzofuran . This product is highly valuable for downstream palladium-catalyzed cross-couplings .

C. Palladium-Catalyzed Debenzylative Cyclization

Using Pd(II) catalysts in the presence of CuI and a base typically drives a debenzylative cyclization cascade. While often used in tandem with Sonogashira cross-couplings to yield 2-substituted benzofurans, applying these conditions to the terminal alkyne directly yields the unsubstituted benzofuran core .

Quantitative Yield Comparison

The following table summarizes the performance metrics of the three primary methodologies. Gold catalysis consistently offers the highest yields and mildest conditions, provided anhydrous environments are maintained.

Synthesis MethodReagents / CatalystSolventTemp (°C)Primary ProductTypical YieldReaction Time
Gold-Catalyzed Cycloisomerization AuCl(PPh₃) / AgOTf (5 mol%)DCM253-Benzylbenzofuran85–95% 1–3 h
Electrophilic Iodocyclization I₂ or ICl (1.2 equiv)DCM / MeCN0 to 253-Iodobenzofuran80–92% 2–4 h
Pd-Catalyzed Debenzylation PdCl₂(PPh₃)₂ (5 mol%), CuIDMF80–100Benzofuran Core70–85% 6–12 h

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Gold-Catalyzed Synthesis of 3-Benzylbenzofuran

Causality & Design: Silver triflate (AgOTf) is utilized to abstract the chloride ligand from AuCl(PPh₃), generating the highly active, cationic [Au(PPh₃)]⁺ species in situ. Dichloromethane (DCM) is selected as the solvent because its non-coordinating nature prevents competition for the active metal center, which would otherwise stall the catalytic cycle.

Mechanism A Au(I) + 1-(benzyloxy)-2-ethynylbenzene B Au-Alkyne π-Complex A->B π-Activation C Oxonium Intermediate (5-exo-dig) B->C Nucleophilic Attack (O to C) D [3,3]-Sigmatropic Rearrangement C->D Benzyl Shift E 3-Benzylbenzofuran + Au(I) D->E Rearomatization

Figure 2: Mechanistic pathway of the gold-catalyzed cycloisomerization and benzyl migration.

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge AuCl(PPh₃) (0.05 equiv) and AgOTf (0.05 equiv).

  • Solvent Addition: Add anhydrous DCM (to achieve 0.1 M relative to the substrate). Stir for 10 minutes in the dark. Validation checkpoint: A white precipitate of AgCl will form, visually confirming the generation of the active cationic gold species.

  • Substrate Introduction: Add 1-(benzyloxy)-2-ethynylbenzene (1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Validation checkpoint: The disappearance of the non-polar alkyne spot under UV light confirms substrate consumption (typically 1–2 hours).

  • Workup: Filter the crude mixture through a short pad of Celite to remove metal residues.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes) to yield 3-benzylbenzofuran as a colorless oil (85–95% yield).

Protocol B: Electrophilic Synthesis of 3-Iodobenzofuran

Causality & Design: This reaction relies on the nucleophilic attack of the ether oxygen onto the iodine-activated alkyne. The benzyl group acts as a sacrificial leaving group, forming benzyl iodide. Strict temperature control (0 °C) is critical during the addition phase to prevent competitive electrophilic aromatic substitution (iodination) on the electron-rich benzene rings .

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(benzyloxy)-2-ethynylbenzene (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve I₂ (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Cyclization: Remove the ice bath, allowing the reaction to slowly warm to room temperature. Stir for 2–4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Validation checkpoint: The dark purple/brown color of unreacted iodine will rapidly dissipate, leaving a clear or pale yellow organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography (100% Hexanes) to isolate 3-iodobenzofuran (80–92% yield).

References

  • Title: Benzofuran synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Three-Way Chemodivergent Derivatization of Non-Activated 2-Arylphenyl Benzyl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Benzyloxy)-2-ethynylbenzene

Title: Comprehensive Safety and Operational Guide for Handling 1-(Benzyloxy)-2-ethynylbenzene Introduction As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 1-(Benzyloxy)-2-ethynylbenzene

Introduction As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, self-validating system rooted in molecular mechanics. When handling 1-(Benzyloxy)-2-ethynylbenzene (CAS: 141106-98-1) , understanding the causality behind its reactivity is paramount. This compound is a bifunctional molecule, featuring both a terminal alkyne and a benzyl ether linkage. These structural motifs dictate its physical properties, hazard profile, and the rigorous logistical plans required for its safe utilization in drug development and synthetic workflows[1].

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's reactive centers to understand why specific precautions are non-negotiable:

  • Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic. In the presence of heavy transition metals (such as copper, silver, or palladium), it can readily form metal acetylides. These acetylides are highly explosive and profoundly shock-sensitive[2].

  • Benzyl Ether Linkage (-O-CH2-Ph): Ethers are prone to auto-oxidation upon prolonged exposure to atmospheric oxygen and UV light, leading to the formation of explosive peroxides. While benzyl ethers are sterically hindered compared to simple dialkyl ethers, the risk remains a critical factor during long-term storage[3].

  • Aromatic Core: The high lipophilicity of the benzene rings allows the molecule to easily penetrate the lipid bilayer of human skin, facilitating rapid transdermal absorption. This causes localized erythema (H315) and potential systemic toxicity[4].

HazardPathway Chem 1-(Benzyloxy)-2-ethynylbenzene CAS: 141106-98-1 Alkyne Terminal Alkyne (-C≡CH) Chem->Alkyne Ether Benzyl Ether (-O-CH2-Ph) Chem->Ether Aromatic Aromatic Ring Chem->Aromatic Metal Heavy Metals (Cu, Ag, Pd) Alkyne->Metal Reacts with AirLight Air / UV Light Exposure Ether->AirLight Prolonged Exposure Irritant Tissue Irritation (Skin/Eyes/Respiratory) Aromatic->Irritant Lipophilicity Acetylide Explosive Metal Acetylides Metal->Acetylide Forms Peroxide Peroxide Formation (Shock Sensitive) AirLight->Peroxide Forms

Mechanistic pathway detailing the chemical reactivity and associated hazards of the compound.

Quantitative Data & Hazard Summary

Before initiating any operational workflow, verify the physical and hazard parameters outlined below[5].

ParameterSpecificationOperational Implication
CAS Number 141106-98-1Unique identifier for inventory and waste tracking.
Molecular Weight 208.26 g/mol Required for stoichiometric calculations in synthesis.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritating to skin, eyes, and respiratory tract.
Storage Temperature 2 - 8 °C (Refrigerated)Minimizes volatility and retards peroxide formation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The PPE selected must directly counter the specific mechanistic threats posed by 1-(Benzyloxy)-2-ethynylbenzene[3].

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant).Nitrile provides a robust chemical barrier against lipophilic aromatic ethers, preventing transdermal absorption and subsequent erythema.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1).Protects the ocular mucosa from volatile vapor irritation (H319) and prevents damage from accidental liquid splashes.
Body Protection Flame-Resistant (FR) Laboratory Coat.Terminal alkynes are combustible. FR material mitigates severe burn risks in the event of a flash fire or unexpected auto-ignition.
Respiratory NIOSH-approved organic vapor cartridge (if handled outside hood).Neutralizes the inhalation risk of volatile organic compounds, directly addressing respiratory tract irritation (H335).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute safety during experimental execution[6].

Step 1: Pre-Operational Setup

  • Verify that the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong oxidizers and any equipment containing brass, copper, or silver (e.g., copper tubing, brass needles).

Step 2: Peroxide Screening (Crucial for Ethers)

  • If the reagent bottle has been open for more than 6 months, test the liquid using Potassium Iodide (KI) starch indicator paper.

  • Validation: A color change to dark blue/purple indicates the presence of peroxides. If positive, do not use the chemical; contact Environmental Health and Safety (EHS) immediately for specialized disposal.

Step 3: Material Transfer & Reaction Execution

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen, thereby preventing auto-oxidation of the benzyl ether linkage.

  • Use only glass, PTFE (Teflon), or stainless-steel syringes and cannulas for transfer.

  • Execute the reaction under continuous inert atmosphere and temperature control.

Step 4: Decontamination

  • Rinse all contaminated glassware with a compatible organic solvent (e.g., acetone or ethyl acetate) inside the fume hood.

  • Collect the rinsate in the designated hazardous waste container before moving glassware to the general washing area.

Workflow Start Retrieve from Storage (2-8°C, Inert Gas) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ensure Flow >100 fpm) PPE->Hood Inspect Inspect for Peroxides (If stored > 6 months) Hood->Inspect Handle Execute Reaction (Avoid Cu/Ag equipment) Inspect->Handle Waste Segregate Waste (Non-halogenated, Metal-free) Handle->Waste End Decontaminate & Doff PPE Waste->End

Step-by-step operational workflow for the safe handling and disposal of the chemical.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and environmental contamination[4].

  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all ignition sources.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container.

  • Ventilate: Maximize fume hood exhaust and allow residual vapors to dissipate before resuming normal operations.

Disposal & Waste Management Plan

Improper disposal of terminal alkynes can lead to catastrophic downstream reactions in waste facilities.

  • Segregation: Dispose of 1-(Benzyloxy)-2-ethynylbenzene exclusively in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Incompatibility Check (Critical): Ensure the waste carboy does not contain heavy metal salts (e.g., aqueous copper sulfate or silver nitrate waste). Mixing these will generate shock-sensitive metal acetylides in the waste stream.

  • Storage: Keep the waste container tightly sealed, stored in secondary containment, and away from direct sunlight to halt photochemical degradation.

References

Sources

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